Skepinone-L

Catalog No.
S543292
CAS No.
1221485-83-1
M.F
C24H21F2NO4
M. Wt
425.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Skepinone-L

CAS Number

1221485-83-1

Product Name

Skepinone-L

IUPAC Name

13-(2,4-difluoroanilino)-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one

Molecular Formula

C24H21F2NO4

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C24H21F2NO4/c25-16-4-8-23(22(26)10-16)27-17-5-7-20-15(9-17)2-1-14-3-6-19(11-21(14)24(20)30)31-13-18(29)12-28/h3-11,18,27-29H,1-2,12-13H2/t18-/m1/s1

InChI Key

HXMGCTFLLWPVFM-GOSISDBHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Skepinone-L

Canonical SMILES

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OCC(CO)O

Isomeric SMILES

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OC[C@@H](CO)O

The exact mass of the compound Skepinone-L is 425.1439 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Skepinone-L functions by competitively binding to the ATP-binding pocket of the p38α kinase. The crystal structure of the human p38α/Skepinone-L complex (PDB ID: 3QUE) reveals key interactions: the 2,4-difluorophenyl ring occupies the deep hydrophobic pocket, and the dihydrodibenzo[3,1-[7]annulen-11-one scaffold is positioned near the hinge region, with the (R)-2,3-dihydroxypropyloxy side chain extending towards the solvent front [1].

This binding mode confers excellent selectivity. In kinome-wide profiling, this compound demonstrated high specificity for p38α with minimal off-target interactions, making it a superior probe compared to earlier, less selective p38 inhibitors [2].

Quantitative Biological Activity Data

The table below summarizes key potency and efficacy data for this compound from biochemical, cellular, and in vivo studies:

Assay System Measured Effect / Target IC₅₀ / Value Key Findings / Context
Biochemical Assay p38α kinase activity 5 nM [3] [4] Foundational measure of direct enzyme inhibition potency.
HeLa Cells Anisomycin-induced HSP27 phosphorylation ~25 nM [3] [4] Confirms effective cellular pathway inhibition.
Human PBMCs LPS-induced TNF-α production 30-50 nM [4] Potent suppression of key inflammatory cytokine.
Human Platelets CRP-induced HSP27 phosphorylation Effect at 1 µM [5] Virtually abolished phosphorylation; impaired platelet activation and thrombus formation.
In Vivo (Mouse) Galactosamine/LPS-induced TNF-α release 77% inhibition (oral, ~3 mg/kg) [4] Demonstrates excellent in vivo pharmacodynamic efficacy.
In Vivo (Mouse) Pharmacokinetics (Oral) Cmax: 240 nM; t₁/₂: ~2 hours [2] [3] Achieves blood levels well above cellular IC₅₀ values.

Experimental Protocols for Key Assays

To help you implement and validate these findings, here are detailed methodologies for critical experiments cited in the literature.

1. Assessing p38 Inhibition in Cells via HSP27 Phosphorylation (Western Blot) This protocol is based on experiments performed in HeLa cells and human platelets [5] [3] [4].

  • Cell Stimulation & Treatment: Platelets are isolated from fresh human blood and pre-incubated with this compound (e.g., 1 µM) or vehicle for a set period. Cells are then stimulated with an agonist like CRP (1 µg/mL), thrombin, or anisomycin to activate the p38 pathway.
  • Protein Extraction and Western Blotting: After stimulation, lyse cells and quantify protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe for phospho-HSP27 (Ser82). Total HSP27 or other housekeeping proteins should be probed for loading control.
  • Expected Outcome: this compound treatment should result in a dose-dependent reduction in the phospho-HSP27 signal, with an IC₅₀ of approximately 25 nM in HeLa cells and near-complete abolition at 1 µM in platelets.

2. In Vitro Thrombus Formation Assay under Flow (Flow Chamber) This assay evaluates functional consequences of p38 inhibition in platelets [5].

  • Blood Perfusion: Fresh human blood, pre-treated with this compound (e.g., 1 µM) or vehicle, is perfused through a flow chamber coated with fibrillar collagen.
  • Shear Stress: Perfuse blood at arterial shear rates (e.g., 500 s⁻¹ and 1700 s⁻¹) to simulate physiological conditions.
  • Visualization and Analysis: Label platelets with a fluorescent dye (e.g., mepacrine). Use fluorescence microscopy to visualize and quantify thrombus formation in real-time.
  • Expected Outcome: this compound treatment should lead to a significant reduction in platelet adhesion and thrombus size and stability compared to the vehicle control.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the signaling pathway through which this compound exerts its effects in platelets, based on the mechanistic insights from the research, and integrates the key experimental steps for validation.

G Agonists Agonists (CRP, Thrombin) p38_p p38α MAPK (Phosphorylated, Active) Agonists->p38_p p38 p38α MAPK p38->p38_p Activation cPLA2_p cPLA2 (Phosphorylated, Active) p38_p->cPLA2_p Phosphorylates HSP27_p HSP27 (Phosphorylated) p38_p->HSP27_p Phosphorylates cPLA2 cPLA2 TxA2 Thromboxane A2 Synthesis cPLA2_p->TxA2 HSP27 HSP27 Secretion Platelet Secretion TxA2->Secretion Aggregation Platelet Aggregation Secretion->Aggregation Thrombus Thrombus Formation Aggregation->Thrombus SkepL This compound SkepL->p38 Inhibits Exp_Stimulate 1. Stimulate Cells Exp_WB 3. Western Blot for p-HSP27 / p-cPLA2 Exp_Stimulate->Exp_WB Exp_Treat 2. Treat with This compound Exp_Treat->Exp_Stimulate Exp_Function 4. Functional Assays (Aggregation, Flow Chamber) Exp_WB->Exp_Function Order

This diagram integrates the p38 MAPK signaling pathway in platelets inhibited by this compound with the key experimental steps for validating its effects, from cell treatment to functional output.

Research Context and Comparison with Next-Generation Inhibitors

While this compound is a powerful research tool, recent developments highlight ongoing efforts to improve p38 targeting. A new class of ultralong-target-residence-time (ULTR) p38α inhibitors has been developed [6].

These type 1.5 binders engage the kinase's HRI and HRII hydrophobic regions and the regulatory spine, resulting in a much longer target residence time compared to this compound. In colorectal cancer models, these ULTR-p38i demonstrated superior and sustained inhibition of p38 downstream signaling, leading to robust monotherapy efficacy—an effect not achieved with this compound [6]. This underscores the therapeutic potential of extending target residence time.

References

Available Data on Skepinone-L as a p38 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

The search results confirm Skepinone-L's role as a p38 inhibitor, though specific quantitative data is limited. The table below summarizes the available information and a key methodological detail from the research:

Inhibitor Name Reported Binding Affinity Key Interaction Notes Experimental Context
This compound Information not found in search results High inhibitory activity; primarily interacts with hydrophobic residues but lacks hydrogen bonding [1]. Study involved molecular docking against the p38 MAPK structure (PDB: 5MTX) [1].

Established Protocols for p38 Inhibitor Evaluation

While a dedicated protocol for this compound was not found, the following established sequential screening procedures are highly relevant for evaluating compounds like it [2]. This workflow ensures a thorough investigation of a compound's potency, cellular efficacy, and physiological relevance.

Start Start: Compound Library Step1 Step 1: Isolated Enzyme Assay Start->Step1 Step2 Step 2: Cell-Based Assay Step1->Step2 Selects for potency & SAR Step3 Step 3: Whole-Blood Assay Step2->Step3 Selects for efficacy, selectivity, low toxicity Result Output: Identified Lead Inhibitor Step3->Result Selects for in vivo relevance & PK

A sequential screening workflow for p38 MAPK inhibitor identification and evaluation [2].

  • Step 1: Isolated Enzyme Assay

    • Objective: To conduct a primary evaluation of the compound's direct inhibitory activity on the isolated p38 MAPK enzyme and establish structure-activity relationships (SAR) [2].
    • Typical Method: An ELISA-based assay is used to measure the inhibitor's potency in disrupting the kinase activity of p38 [2].
  • Step 2: Cell-Based Assay

    • Objective: To assess the inhibitor's efficacy in a living cellular system, providing initial data on its selectivity and potential toxicity [2].
    • Typical Method: A MK2-EGFP translocation assay. Active p38 phosphorylates its substrate MK2, causing it to move from the nucleus to the cytoplasm. An effective p38 inhibitor will block this translocation, which can be quantified via fluorescence imaging [2].
  • Step 3: Whole-Blood Assay

    • Objective: To evaluate the inhibitor's efficacy in a more physiologically relevant environment that accounts for factors like plasma protein binding and cellular permeability [2].
    • Typical Method: Using LPS-stimulated human whole blood. The level of inhibition of pro-inflammatory cytokines (e.g., TNFα, IL-1β) is measured, reflecting the compound's ability to function in the presence of blood components [2].

Interpretation of Available this compound Data

The finding that this compound inhibits p38 primarily through hydrophobic interactions without forming strong hydrogen bonds is a significant detail [1]. This characteristic can heavily influence the compound's binding kinetics, selectivity profile, and overall drug-likeness. The lack of hydrogen bonding may contribute to a different selectivity profile compared to inhibitors that form specific, strong interactions with the kinase's hinge region.

References

Chemical and Biochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and key inhibitory data for Skepinone-L:

Property Description / Value
Chemical Formula C₂₄H₂₁F₂NO₄ [1] [2]
Molecular Weight 425.42 g/mol [1] [2]
CAS Number 1221485-83-1 [1] [2]
Target p38α MAPK [1]
Mechanism ATP-competitive inhibitor [3] [2]
IC₅₀ (p38α) 5 nM [1]
IC₅₀ (TNF-α) 40 nM [2]
Selectivity Did not inhibit any of 402 other kinases tested at 1000 nM [2]

In Vitro and Cellular Activity Data

This compound demonstrates potent activity in cellular models, effectively inhibiting downstream events in the p38 MAPK pathway. The following table details its cellular effects:

Assay / Readout Description IC₅₀ / Effect
HSP27 Phosphorylation Concentration-dependent inhibition of HSP27 phosphorylation at Ser82 in HeLa cells [1] [2] ~25 nM [1] [2]
Cytokine Production Reduction of TNF-α, IL-1β, and IL-10 concentrations [1] 30 - 50 nM [1]
Platelet Function Abrogates phosphorylation of platelet p38 MAPK substrate Hsp27; impairs secretion and aggregation [1] Effective at 1 μM [1]

In Vivo Efficacy

In an in vivo model, oral administration of this compound at approximately 3 mg/kg inhibited Gal/LPS-induced TNF-α release by 77% in mice [1]. This highlights its excellent efficacy and suitability for animal studies.

Experimental Protocols

The methodologies below are reconstructed from the research data on this compound.

Cellular IC₅₀ Determination for Pathway Inhibition

This protocol is used to determine the compound's potency in inhibiting p38 MAPK signaling within cells [1] [2].

  • Cell Culture: Maintain HeLa cells under standard conditions.
  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., from 1 nM to 1 μM) for a specified pre-incubation period.
  • Cell Stimulation: Stimulate the p38 MAPK pathway, often with a stress inducer or cytokine.
  • Cell Lysis and Analysis: Lyse cells and analyze lysates via Western Blot.
  • Key Readout: Detect levels of phosphorylated HSP27 (at Ser82) and total HSP27.
  • Data Calculation: Quantify band intensity, determine the ratio of pHSP27/HSP27 for each concentration, and calculate IC₅₀ via non-linear regression.
In Vivo Model of Inflammation

This protocol assesses the efficacy of this compound in a live animal model of inflammation [1].

  • Animal Models: Use mice (e.g., C57BL/6).
  • Dosing: Administer this compound orally via gavage at ~3 mg/kg. Include a vehicle-control group.
  • Inflammation Induction: After compound administration, induce systemic inflammation by injecting a combination of D-galactosamine (Gal) and lipopolysaccharide (LPS).
  • Sample Collection: Collect blood or serum at a defined post-induction peak time point for TNF-α measurement.
  • Cytokine Measurement: Measure serum TNF-α levels using an ELISA.
  • Data Analysis: Compare TNF-α levels in the this compound treated group versus the vehicle-control group to calculate the percentage of inhibition.

p38 MAPK Signaling Pathway

The diagram below visualizes the p38 MAPK signaling cascade, which is directly inhibited by this compound, and its downstream effects [4].

p38_Pathway Stimuli Stress/Inflammatory Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 MK2_3_5 MAPKAPK-2/3/5 (MK2/3/5) p38->MK2_3_5 TranscriptionFactors Transcription Factors (ATF-2, Stat1, MEF-2, Elk-1) p38->TranscriptionFactors HSP27 HSP27 Phosphorylation MK2_3_5->HSP27 CellularResponse Cellular Responses (Inflammation, Apoptosis, Stress Response) HSP27->CellularResponse TranscriptionFactors->CellularResponse Inhibitor This compound Inhibitor->p38  Inhibits

p38 MAPK Pathway and this compound Inhibition

Molecular Mechanism of Action

This compound functions as a highly selective ATP-competitive inhibitor that binds directly to the ATP-binding pocket of the p38α MAPK enzyme [3] [2] [5]. The molecular structure of this compound (a dibenzosuberone-based compound) enables it to achieve high potency and selectivity [3]. The crystal structure of human p38 MAPK in complex with this compound (PDB ID: 3QUE) provides direct evidence of this binding interaction [5]. By occupying the ATP-binding site, this compound prevents the enzyme from phosphorylating its downstream substrates, such as MAPKAPK-2/3 (MK2/3) and various transcription factors, thereby blocking the propagation of signals that lead to inflammation and other cellular stress responses [1] [4].

References

p38 MAPK Signaling Pathway and Its Role in Disease

Author: Smolecule Technical Support Team. Date: February 2026

The p38 MAPK pathway is a crucial signaling cascade that regulates cellular responses to stress, inflammation, and genotoxic factors. The diagram below illustrates the core components and cellular responses of this pathway.

p38_pathway cluster_responses Cellular Responses extracellular_stimuli Extracellular Stimuli (Stress, Cytokines) mapkkk MAPKKKs (e.g., ASK1, MLK3) extracellular_stimuli->mapkkk mapkk MAPKKs (MKK3, MKK6) mapkkk->mapkk Phosphorylation p38_mapk p38 MAPK (p38α, β, γ, δ) mapkk->p38_mapk Phosphorylation (Thr180, Tyr182) transcription_factors Transcription Factors (e.g., ATF-2, c-Jun, p53) p38_mapk->transcription_factors Activation cellular_responses Cellular Responses transcription_factors->cellular_responses apoptosis Apoptosis inflammation Inflammation cell_cycle Cell Cycle Arrest differentiation Differentiation

p38 MAPK signaling cascade and cellular outcomes.

This pathway is activated by tumor necrosis factor-α (TNFα) and interleukin-1β (IL-1β) and is a established driver of pathological processes in autoimmune diseases, neurodegenerative disorders, and cancer [1] [2]. In cancer, p38α MAPK is particularly significant, with elevated levels linked to poor prognosis and highly aggressive disease, making it a promising therapeutic target [1].

Classification and Examples of p38 MAPK Inhibitors

MAPK inhibitors are categorized into six types (I-VI) based on their binding mode and mechanism. Many developmental inhibitors, including potential Type I (ATP-competitive) compounds, have not achieved clinical approval due to selectivity issues and off-target effects [1] [2].

Table 1: Selected p38 MAPK Inhibitors in Research

Inhibitor Name Key Characteristics Experimental Context Citation
SB203580 First-generation inhibitor; reduces non-evoked pain behaviors and bone loss. Mouse model of breast cancer-induced bone pain. [3]
SB 239063 Second-generation, ATP-competitive inhibitor (IC₅₀ = 44 nM); showed neuroprotective effects. Rat model of focal cerebral ischemia. [4]
Compound 9i Benzothiazole derivative; potent p38α inhibitor (IC₅₀ = 0.04 μM). In vitro study on breast cancer cell lines. [1]
LY2228820 Well-characterized inhibitor; demonstrates potential in preclinical/clinical studies. General p38 inhibition research. [1]

Experimental Protocols for p38 Inhibitor Evaluation

The methodologies below are consolidated from studies on various p38 inhibitors and can be adapted for profiling Skepinone-L.

In Vitro Kinase Inhibition Assay

This protocol measures the compound's direct ability to inhibit p38α enzyme activity [1].

  • Reconstitute Inhibitor: Prepare a 10 mM stock solution of the inhibitor in DMSO and serially dilute in assay buffer.
  • Enzyme Reaction: Incubate recombinant p38α MAPK enzyme with ATP and a specific substrate in the presence of varying inhibitor concentrations.
  • Detection: Use an ADP-Glo Kinase Assay kit to quantify the amount of ADP produced, which is inversely proportional to kinase activity.
  • Data Analysis: Plot the inhibitor concentration against the percentage of enzyme activity to determine the half-maximal inhibitory concentration (IC₅₀).
Cell-Based Antiproliferative Activity (MTT Assay)

This protocol evaluates the inhibitor's effect on cancer cell viability [1].

  • Cell Seeding: Plate cancer cell lines (e.g., MCF7 ER+ breast cancer, MDA-MB-231 ER- breast cancer) and a normal control cell line (e.g., L929 mouse fibroblast) in 96-well plates.
  • Compound Treatment: Treat cells with a range of inhibitor concentrations for 48-72 hours.
  • Viability Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells reduce MTT to purple formazan crystals, which are solubilized, and the absorbance is measured at 570 nm.
  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal growth inhibitory concentration (GI₅₀).
In Vivo Efficacy Model

This protocol assesses the inhibitor's effect on disease progression and pain in a live animal model [3].

  • Model Induction: Inject murine breast cancer cells (e.g., 66.1) into the intramedullary space of the mouse femur to model cancer-induced bone pain.
  • Drug Administration: Administer the inhibitor (e.g., via intraperitoneal injection) at selected doses. For chronic studies, treatment may begin after pain behaviors are established and continue for several days.
  • Pain Behavior Analysis: Quantify non-evoked pain behaviors (flinching and guarding) and evoked hypersensitivity (paw withdrawal threshold to von Frey filaments).
  • Disease Progression Analysis: Use radiography and histology to assess tumor-induced bone loss, fracture incidence, and tumor burden.

Research Implications and Future Directions

The dual role of p38 MAPK in regulating apoptosis and the tumor microenvironment makes it a compelling but complex target [5]. Overcoming the challenges of target selectivity and toxicity that have hindered earlier inhibitors is a primary focus. Promising strategies include developing Type V inhibitors that target both the ATP pocket and a unique allosteric site, potentially leading to greater selectivity and efficacy [1].

References

Skepinone-L TNF-alpha inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

How to Approach the Missing Data

The absence of a specific Skepinone-L IC50 value in the literature indicates this may be an unpublished or proprietary finding. Your next steps could include:

  • Consult Specialized Databases: Search patent literature or commercial chemical supplier databases (e.g., Santa Cruz Biotechnology, MedChemExpress) which sometimes contain proprietary biological activity data [1].
  • Experimental Determination: If this compound is available, you can determine the IC50 value yourself using the validated experimental protocols below.

Experimental Framework for TNF-α Inhibition

The core methodology for determining small molecule TNF-α inhibition involves a combination of computational prediction and experimental validation [2]. The workflow integrates several key stages, as shown in the following diagram:

workflow start Start: Identify Potential TNF-α Inhibitors vs Virtual Screening (Pharmacophore Model & Molecular Docking) start->vs exp_val Experimental Validation vs->exp_val cytotox Cytotoxicity Assay (MTT Test on L929 or THP-1 cells) exp_val->cytotox func_assay Functional TNF-α Inhibition Assay cytotox->func_assay ic50 IC50 Determination (Dose-Response Curve) func_assay->ic50 mech Mechanism of Action Studies ic50->mech

Experimental workflow for identifying and validating TNF-α inhibitors.

Key Experimental Protocols

1. In Vitro TNF-α Inhibition Assay (L929 Cell-Based Bioassay)

This method measures the ability of a compound to protect cells from TNF-α-induced cytotoxicity [3].

  • Cell Line: Mouse fibroblast L929 cells (ATCC CCL-1) [3].
  • Principle: TNF-α is cytotoxic to L929 cells in the presence of the transcription inhibitor actinomycin D. A protective inhibitor reduces cell death [3].
  • Procedure:
    • Seed L929 cells in a 96-well plate and incubate overnight.
    • Pre-incubate with various concentrations of this compound.
    • Add human TNF-α (e.g., WHO International Standard) and actinomycin D.
    • Incubate for 18-24 hours, then assess cell viability using MTT or similar assay.
    • Include controls: cell-only (max viability), TNF-α only (min viability), and a reference inhibitor (e.g., SPD304 or an anti-TNF-α antibody) [3] [2].

2. IC50 Calculation and Data Analysis

The IC50 represents the compound concentration that confers 50% protection against TNF-α-induced cytotoxicity.

  • Model: Fit the dose-response data to a four-parameter logistic (4PL) model to determine the IC50 value [4].
  • Equation: Y = Min + (Max - Min) / (1 + (X/IC50)^HillCoefficient) where Y is the response (cell viability) and X is the inhibitor concentration [4].
  • Software: Use specialized tools like the AAT Bioquest IC50 calculator for accurate curve fitting [4].

Molecular Mechanisms of TNF-α Inhibition

Small molecule inhibitors like this compound typically function by directly binding to TNF-α, preventing its interaction with receptors, unlike larger biological drugs. The following diagram illustrates the key pathways involved.

pathways tnfa TNF-α Trimer tnfr1 TNFR1 (Ubiquitous) tnfa->tnfr1 Binding tnfr2 TNFR2 (Immune Cells) tnfa->tnfr2 Binding nfkb NF-κB Pathway (Cell Survival & Inflammation) tnfr1->nfkb apo Apoptosis Pathway (Cell Death) tnfr1->apo mapk MAPK Pathway (Cell Proliferation) tnfr2->mapk inh Small Molecule Inhibitor (e.g., this compound) inh->tnfa Inhibits

Mechanism of small molecule inhibition of TNF-α signaling.

Comparison of TNF-α Inhibitor Classes

The table below contrasts the different classes of TNF-α inhibitors, highlighting the position of small molecules like this compound.

Inhibitor Class Examples Mechanism of Action Key Characteristics
Monoclonal Antibodies Infliximab, Adalimumab [3] Bind with high specificity to soluble and transmembrane TNF-α [3]. High molecular weight; injection only; risk of immunogenic side effects [3].
Soluble Receptor Fusion Etanercept [3] Acts as a "decoy receptor" for TNF-α [3].
Peptide-Based OB1, OB2 [3] Mimic receptor interfaces to block TNF-α binding [3]. Lower cost than mAbs; target specificity can be an issue [3].
Small Molecules This compound, SPD304 [2] Binds at the dimer interface of TNF-α, promoting dissociation and stabilizing the inactive form [2]. Potential for oral bioavailability; generally lower molecular weight [2].

References

Detailed Methodologies for Thrombus Formation Assays

Author: Smolecule Technical Support Team. Date: February 2026

The following protocols are adapted from recent, peer-reviewed studies that provide comprehensive details on quantitative thrombus analysis.

Protocol 1: Multi-Parameter Thrombus Assessment on Microspot Arrays

This protocol enables systematic screening of platelet function on a wide variety of adhesive surfaces [1].

  • 1. Surface Coating: Degreased glass coverslips are coated with an array of microspots (diameter: 1,000 µm, separation: 2,000 µm). The array includes proteins like collagens I and III, fibrinogen, fibronectin, laminin, vWF, and collagen-mimetic peptides (e.g., GFOGER). Bovine Serum Albumin (BSA) is used as a negative control. Coating concentrations are optimized beforehand to ensure protein binding and optimal platelet adhesion.
  • 2. Blood Preparation: Whole blood is collected in sodium citrate and used the same day. Platelets are fluorescently labeled by adding 3,3′dihexyloxacarbocyanine iodide (DiOC6) at a concentration of 1 µM.
  • 3. Perfusion Setup: The coated coverslip is mounted in a parallel-plate perfusion chamber. The DiOC6-labeled whole blood is perfused through the chamber at a defined arterial wall shear rate of 1,600 s⁻¹ for a set period (e.g., 4-5 minutes).
  • 4. Real-Time & End-Stage Imaging:
    • Real-time adhesion is captured using sequential fluorescence microscopy during blood flow.
    • End-stage analysis is performed using confocal microscopy to capture z-stacks for thrombus volume measurement.
    • Platelet activation is quantified via immunofluorescence after staining with FITC-anti-fibrinogen mAb (for αIIbβ3 activation), FITC-anti-CD62P mAb (for P-selectin expression), or AF647-annexin A5 (for procoagulant activity) [1].
Protocol 2: Real-Time Visualization in Medical Devices using OCT

This protocol is designed to non-invasively monitor thrombus formation at interfaces within medical devices, such as connectors and tubes [2].

  • 1. System Setup: A closed 50-mL circulation system is assembled, isolated from ambient air. The system includes a roller pump, compliant reservoir, and test sections with connector-tube interfaces. The luminal surfaces are coated with 2-methacryloyloxyethyl phosphorylcholine (MPC) to provide a standardized, anti-thrombogenic background.
  • 2. Blood Preparation: Porcine blood is drawn into heparinized blood bags (5.2 IU/mL heparin) to achieve an activated clotting time of ~200 seconds. The blood is maintained at 37°C in a water bath.
  • 3. Imaging & Data Acquisition: An Optical Coherence Tomography (OCT) device with a center wavelength of 1330 nm is used for visualization. The system provides a spatial resolution of 0.01 mm and is focused on the connector-tube interfaces. The mean flow rate and pressure are typically set to 100 mL/min and 70 ± 2 mm Hg, respectively, to mimic clinical conditions.
  • 4. Image Analysis: Areas with no time-dependent variation in light scattering are identified as thrombi. The thrombus area is quantified over time from the cross-sectional OCT images [2].
Protocol 3: Quantitative Analysis in a Stenosis Microfluidic Model

This method uses image analysis to quantify thrombus growth in microchannels with defined stenosis, correlating it with wall shear rate [3].

  • 1. Chip Fabrication: Microchannels with a circular or elliptical cross-section and defined stenosis percentages (e.g., 71.2% and 83.73%) are fabricated in PDMS using thermal expansion molding.
  • 2. Surface Preparation: To promote platelet adhesion, channels are incubated with 1 mg/mL collagen (Type I) at 22°C for over 8 hours. Before the experiment, channels are rinsed with 1X PBS.
  • 3. Blood Perfusion: Whole blood is collected in citrate and recalcified immediately before the experiment by mixing with 0.25 M CaCl₂ in a 10:1 volume ratio. The recalcified blood is perfused through the collagen-coated chip at a constant flow rate (e.g., 3 mL/h) using a syringe pump.
  • 4. Image Post-Processing:
    • Images are captured in real-time with a digital microscope.
    • Contrast and brightness are increased to highlight the thrombus.
    • Images are converted to grayscale and then binarized using a set threshold in ImageJ software.
    • The thrombus area is calculated as the ratio of the white (thrombus) area to the total area of the channel in the binary image, and this process is repeated at regular intervals [3].

Quantitative Data from Thrombus Assays

The table below summarizes key quantitative parameters from the referenced assays, which are critical for experimental design and data interpretation.

Assay Parameter Protocol 1 [1] Protocol 2 [2] Protocol 3 [3]
Wall Shear Rate 1,600 s⁻¹ (arterial) Clinical flow conditions 7,602 s⁻¹ and 29,850 s⁻¹ (stenosis-dependent)
Flow Rate Not specified 100 mL/min 3 mL/h
Thrombus Quantification Thrombus volume (z-stacks), surface coverage Thrombus cross-sectional area (mm²) Thrombus area growth over time
Key Outputs Fibrinogen binding, P-selectin expression, Annexin A5 binding Location-specific thrombus size (e.g., 0.637 mm² at outlet) Growth rate, slope changes indicating adhesion/aggregation phases
Surface Chemistry Multi-protein microspots MPC-coated polyurethane/PVC Collagen Type I coated PDMS
Imaging Technique Confocal/fluorescence microscopy Optical Coherence Tomography (OCT) Bright-field microscopy with post-processing

Thrombus Formation Assay Workflow

The following diagram synthesizes the key experimental stages common to these advanced thrombus formation assays:

G cluster_1 Experimental Execution start Assay Preparation step1 Surface Coating & Setup start->step1 step2 Blood Sample Preparation step1->step2 a1 Multi-protein microspots step1->a1 a2 Collagen (Type I) step1->a2 a3 MPC-coated connectors step1->a3 step3 Perfusion & Incubation step2->step3 b1 Anticoagulant (Citrate/Heparin) step2->b1 b2 Fluorescent Label (e.g., DiOC6) step2->b2 b3 Recalcification (CaCl₂) step2->b3 step4 Real-time Imaging/Monitoring step3->step4 step5 Post-Processing & Analysis step4->step5 end Data Output step5->end c1 Confocal Z-stacks step5->c1 c2 OCT Image Analysis step5->c2 c3 Bright-field Binarization step5->c3

Application to Skepinone-L Research

To investigate the effects of this compound on thrombus formation using these protocols, you would integrate the compound into the established workflows:

  • Treatment Groups: Include both vehicle control and This compound-treated samples. This compound can be pre-incubated with blood before perfusion or included in the perfusion medium.
  • Mechanistic Insight: As a p38 MAPK inhibitor, this compound is expected to modulate platelet activation pathways. The multi-parameter assessment (Protocol 1) would be particularly valuable for detecting changes in P-selectin expression, fibrinogen binding, and procoagulant activity.
  • Data Comparison: Compare all quantitative outputs—such as thrombus size, volume, growth rate, and activation markers—between the control and treated groups to determine the inhibitory potential of this compound.

References

The Rationale for p38 MAPK Inhibition in RA

Author: Smolecule Technical Support Team. Date: February 2026

Rheumatoid arthritis is a chronic autoimmune disorder characterized by synovial inflammation, hyperplasia, and subsequent destruction of articular cartilage and bone [1] [2]. The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling node that regulates the production of multiple pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are critically involved in RA pathogenesis [3].

Skepinone-L is a well-characterized, highly selective ATP-competitive inhibitor of p38α MAPK. While not explicitly detailed in the search results for RA models, its potential therapeutic value lies in disrupting this key inflammatory cascade, thereby reducing cytokine-driven synovitis and tissue damage.

Standard RA Animal Models for Preclinical Testing

Animal models are indispensable for understanding RA pathogenesis and evaluating new therapeutics. The table below summarizes the most common induced models used in RA research, which would be relevant for testing a compound like this compound.

Model Name Induction Method Key Immune Mediators Shared Pathological Features with Human RA
Collagen-Induced Arthritis (CIA) [1] Immunization with type II collagen (CII) in Complete Freund's Adjuvant (CFA). CII-specific T & B cells, TNF-α, IL-1β, IL-6, IL-17, IL-23 [1] Symmetric joint involvement, synovitis, pannus formation, cartilage/bone destruction [1]
Collagen Antibody-Induced Arthritis (CAIA) [1] Injection of a cocktail of anti-CII monoclonal antibodies. Neutrophils, macrophages, immune complexes, IL-1β, IL-6, TNF-α [1] Synovitis, pannus formation, cartilage/bone destruction [1]
Antigen-Induced Arthritis (AIA) [1] Intra-articular injection of an antigen (e.g., methylated BSA) into a pre-sensitized animal. T cells, IL-23, IL-17 [1] Localized, rapid-onset inflammation, complement activation, cartilage destruction [1]

Proposed Experimental Workflow for this compound

The following diagram outlines a logical, step-by-step workflow for evaluating the efficacy of this compound in an RA model, from in vitro validation to in vivo assessment.

workflow cluster_model Animal Model Selection (Example: CIA) Start Study Rationale: Evaluate this compound in RA Models InVitro In Vitro Validation • Confirm p38α inhibition in  synovial cells/macrophages • Measure TNF-α, IL-1β, IL-6  suppression Start->InVitro InVivo In Vivo Efficacy Study • Select model (e.g., CIA, CAIA) • Administer this compound • Monitor clinical score & paw swelling InVitro->InVivo CIA1 Day 0: Immunize with CII/CFA InVivo->CIA1 ExVivo Post-Sacrifice Analysis • Histology: synovitis, cartilage erosion, pannus • Cytokine levels in serum/joint homogenate CIA2 Day 21: Boost with CII/IFA CIA1->CIA2 CIA3 Treat with this compound upon arthritis onset CIA2->CIA3 CIA3->ExVivo

Key Experimental Protocols

Based on standard methodologies for the CIA model and p38 MAPK research, here are detailed protocols for core experiments.

Induction of Collagen-Induced Arthritis (CIA) and Treatment
  • Animals: Use 8-12 week old DBA/1J male mice, which are genetically susceptible.
  • Immunization:
    • Dissolve bovine or chicken type II collagen (CII) in 0.1 M acetic acid (2 mg/mL) overnight at 4°C.
    • Emulsify the CII solution 1:1 with Complete Freund's Adjuvant (CFA).
    • On Day 0, inject 100 µL of the emulsion intradermally at the base of the tail.
  • Booster Immunization: On Day 21, administer a booster injection with CII emulsified in Incomplete Freund's Adjuvant (IFA) using the same method.
  • Treatment: Initiate this compound treatment upon the first visual signs of arthritis (clinical score ≥1). A typical dose could be 10-50 mg/kg, administered daily via oral gavage. Include vehicle-treated control groups.
Clinical and Histopathological Scoring
  • Clinical Arthritis Scoring: Monitor mice 2-3 times per week and score each paw from 0 to 4:
    • 0: No swelling.
    • 1: Slight swelling and erythema.
    • 2: Mild swelling and erythema.
    • 3: Pronounced swelling and erythema.
    • 4: Maximal swelling, erythema, and joint rigidity.
  • Histopathological Analysis:
    • At study endpoint, collect hind paws and fix in 4% paraformaldehyde.
    • Decalcify in EDTA for 2 weeks.
    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for overall inflammation and Safranin-O for cartilage integrity.
    • Score sections for synovitis (0-3), cartilage erosion (0-3), and bone resorption (0-3).

Future Research Directions

To build a comprehensive application note for this compound, future work should focus on:

  • Dose-Response Studies: Establishing the minimum effective dose and maximum tolerated dose across different RA models.
  • Therapeutic Window: Comparing efficacy when treatment is started pre-onset (prophylactic) vs. post-onset (therapeutic) of arthritis.
  • Biomarker Analysis: Validating target engagement by measuring phospho-p38 levels in joint tissues and correlating with cytokine reduction.
  • Combination Therapy: Investigating the potential of this compound alongside standard DMARDs like Methotrexate.

References

Skepinone-L Application Data in Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the concentration and context of Skepinone-L use in cell culture models from recent research:

Cell Type/Model SKL Concentration Treatment Duration Experimental Purpose/Context Key Findings Source
KAP2D CRC cell line (mouse) 10 µM 1 hour (for Western blot) Test ability to inhibit p38α signaling; monotherapy efficacy. Failed to inhibit p38α downstream signaling; induced p38α-MK2 hyperactivation; weak induction of cell death. [1]
KAP organoids (mouse) Up to 10 µM 72 hours (viability assay) Evaluate cell death induction as monotherapy. Only a very weak induction of cell death, even at high concentrations. [1]
KAP organoid-based syngeneic mouse model 50 mg/kg In vivo (therapeutic efficacy) Compare therapeutic efficacy with a novel p38α inhibitor. Showed limited therapeutic efficacy in vivo. [1]

Experimental Context and Methodologies

The cited research provides insights into how this compound was used within broader experimental workflows:

  • Cell Culture and Treatment: The study used a murine colorectal cancer (CRC) cell line (KAP2D) and patient-derived CRC organoids (KAP). Cells were treated with this compound, typically at 10 µM, to assess its effects. Viability assays on organoids were conducted over 72 hours [1].
  • Analysis of p38α Signaling: To evaluate the inhibitory efficacy of SKL, researchers performed Western blot analysis on treated KAP2D cells. They probed for phosphorylated (active) forms of p38α and its downstream targets, including MK2, Hsp27, Atf2, and Elk1. The study found that SKL treatment unexpectedly led to hyperactivation of the p38α-MK2 pathway and failed to suppress downstream signaling [1].
  • In Vivo Modeling: For in vivo testing, a syngeneic mouse model was established by subcutaneously injecting KAP organoids. Mice were treated with SKL at 50 mg/kg to compare its therapeutic effect against a novel p38α inhibitor. SKL showed only limited efficacy in this model [1].

Interpreting the Data and Practical Guidance

The provided data and its context are crucial for planning your experiments.

  • Concentration Guidance: The in vitro concentration of 10 µM is a validated starting point for testing SKL in cell-based systems. The in vivo dose of 50 mg/kg in mice can serve as a reference for animal studies [1].
  • Critical Consideration: A key finding from the source research is that this compound, as a type I p38α inhibitor, may lead to paradoxical pathway activation and demonstrate insufficient efficacy, particularly in CRC models [1]. Your experimental outcomes may vary depending on the cell type and disease model you are using.
  • Recommended Workflow: The diagram below outlines a general experimental workflow for testing a p38α inhibitor like SKL in a cell culture model, incorporating the key analyses performed in the cited study.

G cluster_1 Key Experimental Steps Start Start: Plate Cells Step1 1. Cell Culture - Use relevant cell line/organoids - Grow to desired confluence Start->Step1 Treat Treat with this compound Step2 2. Compound Treatment - Apply this compound (e.g., 10 µM) - Include DMSO vehicle control - Treat for 1-72 hours Treat->Step2 Analyze Analyze p38α Pathway Step3 3. Signaling Analysis (Western Blot) - Phospho-p38α (T180/Y182) - Phospho-MK2 (T334) - Downstream targets (Hsp27, Atf2, Elk1) Analyze->Step3 Assess Assess Phenotype Step4 4. Phenotypic Assessment - Cell viability/death assays - Proliferation assays - Other functional readouts Assess->Step4 End Interpret Results Step1->Step2 Step2->Step3 Step3->Step4 Step4->End

Key Conclusions for Researchers

  • Established Benchmarks: The concentration of 10 µM for in vitro work and 50 mg/kg for in vivo studies in mice are concrete values you can use to design your experiments with this compound.
  • Potential Limitations: Be aware of the potential for compensatory p38α-MK2 hyperactivation and limited efficacy as a monotherapy, as reported in specific CRC models [1].
  • Protocol Gaps: The searched literature confirms the use of standard techniques (e.g., Western blot, viability assays) but does not contain a complete, step-by-step protocol for this compound use. You will need to adapt general cell culture and molecular biology techniques.

References

A Standard Workflow for Determining Drug Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Since compound-specific data was not available, the following diagram outlines a standard experimental protocol for determining the equilibrium solubility of a drug candidate, based on established pre-formulation practices [1]. You can adapt this workflow for Skepinine-L.

G cluster_1 Key Experimental Parameters start Start Solubility Study prep Prepare Saturated Solution start->prep param1 Solvent Selection (DMSO, Ethanol, etc.) prep->param1 param2 Temperature (Ambient vs. 37°C) param3 Equilibration Time (≥ 24 hours) shake Agitate until Equilibrium param3->shake separate Separate Phases (Centrifuge/Filter) shake->separate analyze Analyze Supernatant (HPLC, UV-Vis) separate->analyze end Report Equilibrium Solubility analyze->end

Properties of Common Pharmaceutical Solvents

When developing a protocol for Skepinone-L, the choice of solvent is critical. The table below compares key properties of Dimethyl Sulfoxide (DMSO) and Ethanol, which are often used for solubility studies and preparing stock solutions [1] [2] [3].

Property DMSO Ethanol
Chemical Formula (CH₃)₂SO C₂H₅OH
Polarity Polar aprotic Polar protic
Water Miscibility Miscible Miscible
Typical Use High-throughput screening; stock solutions for in vitro assays [2]. Common co-solvent for purification and formulation; used in aqueous mixtures [3].
Key Advantages Dissolves both polar and non-polar compounds; high boiling point reduces evaporation [2]. Frequently used in pharmaceutical formulations; considered safe for certain preparations [3].
Important Considerations Can penetrate biological membranes; may affect cell viability in assays; difficult to remove via evaporation [2]. Less toxic than other organic solvents like methanol; its concentration in aqueous mixtures directly impacts solubility [3].

How to Proceed with this compound

In the absence of specific data, you can establish the solubility profile for this compound through practical experimentation.

  • Initial Testing: Follow the generalized workflow above. Prepare a saturated solution of this compound in pure DMSO and pure ethanol by adding an excess of the compound to a small volume (e.g., 2-4 mL) of the solvent [1]. Agitate the mixture for at least 24 hours to reach equilibrium.
  • Analysis: After equilibration, centrifuge or filter the mixture to separate undissolved solid. Analyze the concentration of this compound in the supernatant using a precise analytical method like High-Performance Liquid Chromatography (HPLC) [1] [3].
  • Solvent Mixtures: If solubility in a single solvent is insufficient, explore binary aqueous mixtures (e.g., ethanol-water). The Jouyban-Acree model can help mathematically describe and predict solubility in these mixtures [3].

References

Skepinone-L working solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Solubility Data

Understanding the fundamental properties of Skepinone-L is the first step in planning your solution preparation. The key data is summarized in the table below.

Property Specification / Value Source / Notes
CAS Number 1221485-83-1 [1]
Molecular Formula C24H21F2NO4 [1]
Molecular Weight 425.42 g/mol [1]
Physical Form Powder [1]
Solubility in DMSO ≥ 50 mg/mL (≥ 117.53 mM) Saturation point unknown; stock solution solvent [1]
Solubility in Water < 0.1 mg/mL (practically insoluble) Aqueous working solutions require dilution from DMSO stock [1]

Recommended Protocol for Working Solution Preparation

Based on its properties, this compound working solutions are typically prepared from a concentrated stock solution in DMSO, which is then diluted into an aqueous buffer.

The following workflow outlines the core steps for preparing a this compound working solution.

G A Weigh this compound powder B Prepare concentrated stock solution in DMSO A->B C Aliquot and store at -20°C B->C D Thaw aliquot at room temperature C->D E Vortex to ensure complete dissolution D->E F Dilute into aqueous buffer for working solution E->F G Use working solution immediately F->G

Materials & Reagents
  • This compound powder [1]
  • High-Purity DMSO (anhydrous, cell culture grade if used for cellular assays)
  • Aqueous Buffer (e.g., PBS, cell culture medium) - must be compatible with the final application and tolerate the final DMSO concentration.
  • Equipment: Analytical balance, microcentrifuge tubes, pipettes, vortex mixer, sonicator (optional).
Step-by-Step Procedure
  • Stock Solution Preparation: Weigh the desired mass of this compound powder and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 10-50 mM). Note: The supplier reports solubility of at least 50 mg/mL (117.53 mM) in DMSO [1].
  • Aliquoting and Storage: Divide the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C in a desiccator to protect from moisture and degradation [1].
  • Working Solution Preparation:
    • Thaw a stock aliquot at room temperature before use. Avoid repeated freeze-thaw cycles [1].
    • Briefly vortex the tube to ensure the solution is homogeneous and no material has precipitated.
    • Dilute the stock solution into your pre-warmed aqueous buffer or cell culture medium to achieve the final working concentration. Gently mix by pipetting or inverting the tube.
  • Immediate Use: It is recommended to prepare and use the working solution on the same day for optimal results and compound stability [1].

Critical Application Notes & Troubleshooting

  • Solubility Issues: If you encounter solubility problems when reconstituting dried-down material, the supplier suggests dropwise addition of 50 mM ammonium hydroxide or concentrated phosphate-buffered saline (2.5x PBS, pH 7.4) to bring the compound into solution [2].
  • DMSO Final Concentration: As a general rule, the final concentration of DMSO in cell-based assays should not exceed 0.1-1.0% to minimize cytotoxicity. Calculate your dilutions accordingly.
  • Stability Considerations: While stock solutions can be stored for several months at -20°C, the stability of this compound in aqueous working solutions over time has not been thoroughly characterized, reinforcing the need for same-day preparation [1].

Disclaimer

This protocol is intended for research and development purposes only. It synthesizes specific supplier data with standard laboratory practices for handling biochemical compounds. You should validate and optimize this protocol within the context of your specific experimental system.

References

Experimental Protocol for In Vitro Thrombus Formation under Flow

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the steps for assessing thrombus formation using parallel-plate flow chambers or microfluidic devices, a method instrumental in studying platelet function and the screening of novel antiplatelet drugs [1].

Principle

The assay recreates key conditions of arterial thrombosis by perfusing whole blood over a thrombogenic surface (e.g., collagen) under controlled shear stress. This process allows for the real-time observation of the main stages of thrombus formation: platelet tethering, adhesion, activation, and aggregation [1] [2]. The addition of fluorescent labels enables the quantification of thrombus size and morphology.

Materials and Equipment
  • Blood Collection: Venous blood drawn into anticoagulant (e.g., 3.2% sodium citrate).
  • Flow Chamber System:
    • Parallel-plate flow chamber (e.g., from Glycotech) or commercial microfluidic biochips (e.g., T-TAS PL-chip or AR-chip, Bioflux, Venaflux) [3] [1] [4].
    • Precision syringe or peristaltic pump.
    • Tubing and connectors.
  • Thrombogenic Surface: Glass coverslips or microchannels coated with fibrillar Type I collagen (e.g., Horm collagen). For enhanced relevance, collagen can be combined with Tissue Factor (TF) [1].
  • Imaging and Analysis:
    • Inverted epifluorescence or confocal microscope.
    • Camera for time-lapse recording.
    • Image analysis software (e.g., ImageJ).
  • Buffers and Reagents:
    • HEPES-buffered saline (HBS) or Tyrode’s buffer.
    • Calcium chloride solution (to recalcify blood).
    • Fluorescent dye (e.g., mepacrine for platelet labeling).
    • Test compound (e.g., Skepinone-L, reconstituted in DMSO).
Procedure

Step 1: Coating the Flow Chamber

  • Coat the glass coverslip or microchannel with fibrillar Type I collagen (100 µg/mL) for at least 1 hour at room temperature.
  • Block the surface with a protein-free buffer (e.g., 1% BSA in HBS) for 30 minutes to prevent non-specific adhesion.
  • Assemble the flow chamber and connect it to the perfusion system.

Step 2: Blood Preparation and Treatment

  • Collect whole blood from healthy human donors into sodium citrate via venipuncture.
  • Incubate the blood with a fluorescent dye (e.g., 10 µM mepacrine) for 10 minutes at 37°C in the dark.
  • Treatment: Divide the labeled blood into aliquots.
    • Vehicle Control: Add DMSO at the same final concentration as the drug-treated samples.
    • Drug Treatment: Incubate blood with this compound at desired concentrations (e.g., 1-10 µM) for 15-30 minutes at 37°C prior to perfusion.

Step 3: Perfusion Experiment

  • Mount the coated and assembled flow chamber on the microscope stage.
  • Pre-perfuse the chamber with HBS buffer containing 2 mM CaCl₂ to establish flow and recalcify the system.
  • Switch the flow to draw the prepared blood through the chamber. For arterial conditions, a wall shear rate of 1000 to 1500 s⁻¹ is typical [3].
  • Perfuse blood for 3-10 minutes while recording fluorescent images or videos at multiple locations along the thrombogenic surface.

Step 4: Data Acquisition and Analysis After perfusion, analyze the recorded images. Common quantitative parameters are summarized in the table below.

Parameter Description How to Measure
Surface Coverage (%) Percentage of area covered by fluorescent platelets. Threshold and analyze final image frame [5].
Thrombus Volume Total volume of 3D platelet aggregates. Analyze 3D reconstructions from z-stack images (confocal) or infer from fluorescence intensity [3].
Occlusion Time (OT) Time until flow channel is fully blocked. Measure pressure increase over time (e.g., with T-TAS) [4].
AUC (Area Under the Curve) Integrated measure of thrombus formation over time. Calculate from flow pressure curve (T-TAS) or fluorescence intensity curve [4].

Workflow Diagram

The following diagram illustrates the key steps of the experimental protocol.

Start Start Experiment Coat Coat coverslip with Collagen (+TF) Start->Coat Block Block with BSA Coat->Block Assemble Assemble Flow Chamber Block->Assemble Blood Collect Whole Blood (Anticoagulant) Assemble->Blood Label Label Platelets (Fluorescent Dye) Blood->Label Treat Treat with This compound or Vehicle Label->Treat Perfuse Perfuse Blood through Chamber under Flow Treat->Perfuse Image Image Thrombus Formation (Time-lapse Fluorescence) Perfuse->Image Analyze Quantitative Analysis: Surface Coverage, Thrombus Volume, etc. Image->Analyze

Application Notes for this compound

When adapting the general protocol for this compound, consider the following points:

  • Scientific Rationale: p38 MAPK is involved in platelet activation and the secretion of pro-inflammatory and pro-thrombotic mediators. This compound, a potent and selective ATP-competitive inhibitor of p38 MAPK, is therefore a candidate to impair thrombus growth and stability.
  • Experimental Design:
    • Dose-Response: Test a range of concentrations (e.g., 0.1 µM to 10 µM) to establish the IC₅₀ for its antithrombotic effect.
    • Pre-incubation: Include a pre-incubation step of 15-30 minutes for the inhibitor to take effect before perfusion.
    • Controls: Always include a vehicle control (DMSO) and, if possible, a positive control (e.g., a known antiplatelet agent like Abciximab) [5].
  • Advanced Models: To increase the pathophysiological relevance of your assay, consider using more advanced models described in the literature, such as:
    • Cell-Derived Matrices: Use matrices produced by vascular smooth muscle cells instead of pure collagen [1].
    • Atherosclerotic Plaque Homogenates: Coat chambers with homogenates from human plaques to mimic the complex surface of a ruptured plaque [1].
    • "Vessel-on-a-Chip": Incorporate vascular endothelial cells into the microfluidic system to create a more biologically relevant environment [1].

Conclusion

This protocol provides a robust framework for investigating the effects of this compound on thrombus formation under flow. The key to a successful experiment lies in the careful preparation of the thrombogenic surface, strict control of hemodynamic conditions, and the use of appropriate quantitative image analysis. By integrating this compound into the established and highly adaptable flow chamber methodology, you can systematically elucidate its potential role as an antithrombotic agent.

References

Protocol for Evaluating Inhibitors of Platelet Aggregation

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the steps for evaluating the effects of potential inhibitors on in vitro platelet aggregation, based on established methods used in platelet research [1] [2] [3].

Platelet-Rich Plasma (PRP) Preparation
  • Blood Collection: Draw blood from a suitable model (e.g., human, canine, or rabbit) using a needle and syringe. Anticoagulate immediately by mixing with one volume of 3.8% trisodium citrate for every nine volumes of blood [1].
  • Centrifugation: Centrifuge the citrated blood at 100 × g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). The supernatant is the PRP [1] [3].
  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 × g for 10 minutes) to obtain platelet-poor plasma (PPP). PPP is used to calibrate the aggregometer [1].
Pre-incubation with Inhibitor
  • Incubate the PRP sample with the test inhibitor (e.g., a polyamine like spermine) for a set period, typically 3-5 minutes, before adding the aggregation agonist [1] [2]. This allows the compound to interact with the platelets.
Induction of Aggregation and Data Acquisition
  • Agonist Addition: Introduce a platelet agonist to the PRP. Common agonists and their working concentrations include:
    • Adenosine Diphosphate (ADP): 2.5 µM [2] [3]
    • Collagen: 2 µg/mL [2] [3]
    • Arachidonic Acid (AA): 0.5 mg/mL [1]
  • Measurement: Monitor the aggregation response for 5-10 minutes using a lumi-aggregometer. The instrument measures the increase in light transmission as platelets aggregate [1].
Data Analysis
  • Quantify the maximum percentage of aggregation achieved in the treatment group and compare it to the control (untreated) group to calculate the percentage of inhibition [2].

The workflow below summarizes the main steps of the protocol:

G Blood Collection\n(Anticoagulant: Citrate) Blood Collection (Anticoagulant: Citrate) Light Centrifugation\n(100×g, 15 min) Light Centrifugation (100×g, 15 min) Blood Collection\n(Anticoagulant: Citrate)->Light Centrifugation\n(100×g, 15 min) Collect Supernatant (PRP) Collect Supernatant (PRP) Light Centrifugation\n(100×g, 15 min)->Collect Supernatant (PRP) Pre-incubation with Inhibitor\n(3-5 min) Pre-incubation with Inhibitor (3-5 min) Collect Supernatant (PRP)->Pre-incubation with Inhibitor\n(3-5 min) High-speed Centrifugation\n(2000×g, 10 min) High-speed Centrifugation (2000×g, 10 min) Collect Supernatant (PRP)->High-speed Centrifugation\n(2000×g, 10 min) Add Agonist\n(e.g., ADP, Collagen) Add Agonist (e.g., ADP, Collagen) Pre-incubation with Inhibitor\n(3-5 min)->Add Agonist\n(e.g., ADP, Collagen) Measure Aggregation\n(Lumi-aggregometer, 5-10 min) Measure Aggregation (Lumi-aggregometer, 5-10 min) Add Agonist\n(e.g., ADP, Collagen)->Measure Aggregation\n(Lumi-aggregometer, 5-10 min) Analyze Data\n(% Max Aggregation vs. Control) Analyze Data (% Max Aggregation vs. Control) Measure Aggregation\n(Lumi-aggregometer, 5-10 min)->Analyze Data\n(% Max Aggregation vs. Control) Collect Supernatant (PPP)\n(For Calibration) Collect Supernatant (PPP) (For Calibration) High-speed Centrifugation\n(2000×g, 10 min)->Collect Supernatant (PPP)\n(For Calibration)

Quantitative Data from Polyamine Studies

The table below summarizes quantitative data on the anti-aggregatory effects of polyamines, which can serve as a reference for expected outcomes in inhibitor studies.

Polyamine Test Model Agonist Used Effective Concentration Reported Inhibition Source
Spermine Rabbit PRP (Normal) ADP (2.5 µM) 10 µM ~75% [2]
Spermine Rabbit PRP (Hypercholesterolemic) ADP (2.5 µM) 10 µM ~54% [2]
Spermidine Rabbit PRP (Normal) ADP (2.5 µM) 10 µM ~75% [2]
Putrescine Rabbit PRP (Normal) ADP (2.5 µM) 10 µM ~75% [2]
Spermine Canine PRP Arachidonic Acid (0.5 mg/mL) 1.0 mM ~100% [1]
Spermine Canine PRP Collagen (2 µg/mL) 1.0 mM ~80% [1]

Mechanism of Action Insights

Understanding how an inhibitor affects platelet activation pathways is crucial. The following diagram illustrates key mechanisms by which polyamines like spermine are known to interfere with platelet function, which may provide a template for investigating your compound of interest.

G External Agonist\n(Thrombin, AA, Collagen) External Agonist (Thrombin, AA, Collagen) Platelet Activation Platelet Activation External Agonist\n(Thrombin, AA, Collagen)->Platelet Activation PLCγ Pathway\n(PIP2 hydrolysis) PLCγ Pathway (PIP2 hydrolysis) Platelet Activation->PLCγ Pathway\n(PIP2 hydrolysis) IP3 & DAG Production IP3 & DAG Production PLCγ Pathway\n(PIP2 hydrolysis)->IP3 & DAG Production Ca2+ Release Ca2+ Release IP3 & DAG Production->Ca2+ Release PKC Activation PKC Activation IP3 & DAG Production->PKC Activation Myosin Light Chain (MLC)\nPhosphorylation Myosin Light Chain (MLC) Phosphorylation Ca2+ Release->Myosin Light Chain (MLC)\nPhosphorylation 47 kDa Protein\nPhosphorylation 47 kDa Protein Phosphorylation PKC Activation->47 kDa Protein\nPhosphorylation Platelet Aggregation Platelet Aggregation Myosin Light Chain (MLC)\nPhosphorylation->Platelet Aggregation 47 kDa Protein\nPhosphorylation->Platelet Aggregation Spermine Spermine Spermine->PLCγ Pathway\n(PIP2 hydrolysis) Inhibits Inhibition of\nThrombin Binding Inhibition of Thrombin Binding Spermine->Inhibition of\nThrombin Binding Proposed Inhibition of\nThrombin Binding->Platelet Activation Blocks

Based on the literature, the mechanisms of action for established inhibitors include:

  • Inhibition of Key Enzymes: Spermine can inhibit phospholipase C (PLC) activity, a key early step in the signal transduction cascade triggered by agonists like thrombin. This leads to reduced production of inositol phosphates (IP3) and diacylglycerol (DAG), which in turn diminishes calcium release and protein kinase C (PKC) activation [4] [3].
  • Interference with Agonist-Receptor Binding: For specific agonists like thrombin, spermine may inhibit platelet activation by interfering with the binding of thrombin to its receptor on the platelet surface [4].
  • Disruption of Platelet-Platelet Interaction: Polyamines can inhibit the final step of aggregation—platelet-platelet attachment—possibly by affecting the function of endogenous platelet lectins or fibrinogen binding, which is a mechanism common to various agonists [1] [4].

Suggestions for Further Research

Since direct information on Skepinone-L is unavailable, you might find these approaches helpful:

  • Explore Broader Literature: this compound is a known potent and selective inhibitor of p38 MAPK. Its effect on platelet aggregation may be studied in the context of p38 MAPK's role in platelet signaling. I suggest searching specifically for "p38 MAPK inhibitor platelet" or "this compound" in PubMed and Google Scholar.
  • Contact Manufacturers: Reach out to the chemical suppliers or manufacturers that sell this compound. They may have technical data sheets or application notes that are not published in journal articles.
  • Adapt Existing Protocols: The detailed protocol provided above, which is standard in the field, can be directly adapted to test this compound by simply substituting it as the inhibitor in the pre-incubation step.

References

Comprehensive Application Notes and Protocols: Skepinone-L Mediated Inhibition of HSP27 Phosphorylation for Drug Discovery Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HSP27 Phosphorylation and Therapeutic Significance

Heat shock protein 27 (HSP27), encoded by the HSPB1 gene, is a multifunctional molecular chaperone that plays crucial roles in cellular stress response, cytoskeletal organization, and apoptosis regulation. HSP27 undergoes reversible phosphorylation primarily at three conserved serine residues (Ser-15, Ser-78, and Ser-82), which dramatically alters its structure and function [1]. Under basal conditions, HSP27 exists as large oligomeric complexes (200-800 kDa) that function as ATP-independent chaperones. Upon phosphorylation, these large complexes dissociate into smaller oligomers (dimers to tetramers) that exhibit altered client protein binding specificities [1] [2]. This phosphorylation-dependent structural transition enables HSP27 to participate in diverse cellular processes, including actin cytoskeleton remodeling, cell migration, signal transduction, and anti-apoptotic pathways [1] [3].

The phosphorylation status of HSP27 is increasingly recognized as a critical factor in disease pathogenesis, particularly in cancer and neurodegenerative disorders. In oncology, elevated HSP27 phosphorylation has been correlated with advanced tumor stage, metastasis, and treatment resistance [4] [5]. For instance, in metastatic hepatocellular carcinoma cells, phosphorylated HSP27 regulates NF-κB pathway activation and confers apoptosis resistance [5]. Similarly, in colorectal cancer models, inhibition of HSP27 phosphorylation has been shown to sensitize tumor cells to conventional chemotherapeutics like 5-fluorouracil [6]. These findings have positioned HSP27 phosphorylation as an attractive therapeutic target for drug development, with p38 MAPK inhibitors such as Skepinone-L emerging as valuable pharmacological tools for investigating HSP27-mediated pathways.

Molecular Mechanisms of HSP27 Phosphorylation

Kinase Pathways Regulating HSP27 Phosphorylation

The phosphorylation landscape of HSP27 is predominantly regulated by the p38 MAPK-MK2/MK3 signaling axis, with additional contributions from other kinases under specific physiological contexts. The p38 MAPK-MK2/MK3 pathway represents the primary signaling module responsible for HSP27 phosphorylation in response to diverse cellular stresses, including oxidative stress, inflammatory cytokines, and chemotherapeutic agents [1]. Upon activation by upstream signals, p38 MAPK phosphorylates and activates MK2 (MAPKAPK-2), which subsequently directly phosphorylates HSP27 at all three serine residues (Ser-15, Ser-78, and Ser-82) [1]. MK3 (MAPKAPK-3), a closely related kinase, also phosphorylates HSP27 with a preference for Ser-82 over Ser-78 and Ser-15, though its contribution is less pronounced due to lower expression levels compared to MK2 [1].

Several secondary kinase pathways can also modulate HSP27 phosphorylation under specific conditions. Protein kinase D (PKD, formerly known as PKCμ) has been demonstrated to phosphorylate HSP27 at Ser-82, while Akt can directly phosphorylate HSP27 and facilitate its dissociation from Akt itself, creating a feedback regulation mechanism [7]. Additionally, cGMP-dependent protein kinases (cGK) have been reported to phosphorylate HSP27 at Thr-143, though the functional significance of this modification remains less characterized [7]. The specific kinase pathways engaged for HSP27 phosphorylation appear to be cell type-dependent and determined by the nature of the stimulus, with the p38-MK2 axis predominating in stress responses while PKD and Akt may contribute more significantly in growth factor signaling contexts.

Figure 1: HSP27 Phosphorylation Signaling Pathway. Cellular stressors activate the p38 MAPK-MK2/MK3 axis, leading to HSP27 phosphorylation at three serine residues. This triggers structural reorganization from large oligomers to smaller complexes with altered functions.

Structural and Functional Consequences of Phosphorylation

Phosphorylation induces profound structural rearrangements in HSP27 that fundamentally alter its functions. Serine phosphorylation, particularly at positions 78 and 82, triggers the dissociation of large HSP27 oligomers into smaller dimers and tetramers [1] [2]. Research has demonstrated that Ser-90 phosphorylation (corresponding to human Ser-82) is both necessary and sufficient for causing this structural transition in Chinese hamster HSP27, while Ser-15 phosphorylation plays a minor role in oligomer dissociation [2]. The structural reorganization occurs through two distinct molecular interfaces: a phosphorylation-insensitive interaction mediated by the C-terminal α-crystallin domain that maintains dimer integrity, and a phosphorylation-sensitive interaction facilitated by the N-terminal domain containing a WDPF motif that enables higher-order oligomerization [2].

The phosphorylation-dependent structural changes directly impact HSP27's functional capabilities. The chaperone activity of HSP27 is significantly modulated by its phosphorylation status, with large oligomers exhibiting potent ATP-independent chaperone function that can be disrupted upon phosphorylation-induced dissociation [1]. Additionally, phosphorylated HSP27 gains the ability to regulate actin dynamics by interacting with actin monomers and facilitating actin filament assembly at the leading edge of migrating cells [3] [7]. This function is crucial for cell motility and has been demonstrated in corneal epithelial wound healing models, where HSP27 phosphorylation promotes migration and repair processes [8]. The structural transition also enables phosphorylated HSP27 to interact with specific client proteins involved in apoptosis regulation, including components of the mitochondrial apoptosis pathway, thereby exerting cytoprotective effects [4] [5].

This compound as a Research Tool for p38α/HSP27 Pathway Inhibition

Mechanism of Action and Selectivity Profile

This compound is a highly selective and potent ATP-competitive inhibitor of p38α MAPK (mitogen-activated protein kinase), developed as a second-generation p38 inhibitor with improved specificity and reduced off-target effects. Unlike first-generation p38 inhibitors such as SB203580, which exhibits limitations in selectivity, This compound demonstrates exceptional specificity for p38α with minimal activity against other kinases, including the closely related p38β isoform [6]. This high selectivity profile makes this compound particularly valuable for dissecting the specific contributions of p38α signaling pathways in complex biological systems. The compound functions by binding to the ATP-binding pocket of p38α, thereby preventing phosphorylation and activation of downstream kinases, most notably MK2, which serves as the primary kinase directly responsible for HSP27 phosphorylation.

The therapeutic rationale for targeting the p38α/HSP27 axis stems from the well-established role of this pathway in stress resistance mechanisms and treatment resilience in various disease contexts. In cancer biology, sustained HSP27 phosphorylation via p38-MK2 signaling promotes tumor cell survival following chemotherapeutic intervention, as demonstrated in colorectal cancer models where 5-FU treatment upregulated HSP27 phosphorylation at Ser-78 [6]. Similarly, in neurodegenerative proteinopathies involving tau aggregation, modulation of HSP27 phosphorylation status influences tau clearance and neuronal function [9]. By specifically inhibiting p38α, this compound effectively disrupts this cytoprotective signaling cascade, thereby sensitizing cells to stress-induced apoptosis and reducing aggregation-prone protein accumulation in experimental models.

Experimental Design Considerations

When employing this compound in HSP27 phosphorylation studies, several methodological considerations are essential for generating interpretable results. First, appropriate cell model selection is critical, as HSP27 expression and phosphorylation patterns vary considerably across different cell types. Cancer cell lines with documented HSP27 phosphorylation, such as HCT116 and HCT15 colorectal carcinoma cells or MHCC97H hepatocellular carcinoma cells, provide robust model systems for initial methodology development [5] [6]. Second, optimization of treatment conditions including this compound concentration (typically 0.1-1 μM for p38α inhibition), pretreatment duration (generally 1-2 hours before stimulus application), and combination with relevant stressors (e.g., chemotherapeutics, inflammatory cytokines, or oxidative stress inducers) must be empirically determined for each experimental system.

Proper control conditions should include vehicle-treated controls, stimulus-only conditions, this compound-only treatments, and appropriate positive controls for pathway activation (e.g., anisomycin for p38 activation). Additionally, verification of target engagement through assessment of MK2 phosphorylation or direct measurement of kinase activity is recommended to confirm pathway inhibition. It is also advisable to monitor potential compensatory activation of alternative HSP27 kinase pathways (e.g., Akt or PKD) that might maintain HSP27 phosphorylation despite p38α inhibition, particularly during prolonged exposure periods. When implementing this compound in vivo, attention to pharmacokinetic parameters including bioavailability, tissue distribution, and dosing frequency is necessary for meaningful interpretation of results.

Detailed Experimental Protocols

Cell-Based Assay for HSP27 Phosphorylation Inhibition

This protocol describes a standardized approach for evaluating this compound-mediated inhibition of HSP27 phosphorylation in cultured cell systems, optimized for colorectal cancer cell lines but adaptable to other cell types.

Materials and Reagents:

  • Cell lines: HCT116, HCT15, or other relevant models [6]
  • This compound (prepared as 10 mM stock in DMSO, stored at -20°C)
  • Positive control activator: Anisomycin (1 μg/mL) or SB203580 (10 μM) [6]
  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 2.5 mM sodium pyrophosphate, 50 mM NaF, 50 mM HEPES, 1 mM Na₃VO₄, 2 mM PMSF, plus protease inhibitors [6]
  • Antibodies: Anti-HSP27, anti-phospho-HSP27 (Ser15, Ser78, Ser82), anti-β-actin [6]

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in appropriate medium (e.g., RPMI-1640 with 10% FBS) until 70-80% confluent [6].
    • Pre-treat cells with this compound (0.1-1 μM) or vehicle control (DMSO) for 2 hours.
    • Apply cellular stressor (e.g., 1.28 μg/mL 5-FU for colorectal cancer models) for designated time periods (typically 15 minutes to 24 hours) [6].
    • Include appropriate controls: vehicle only, this compound only, stressor only, and positive control for pathway inhibition.
  • Cell Lysis and Protein Extraction:

    • Aspirate medium and wash cells with ice-cold PBS.
    • Lyse cells in ice-cold lysis buffer (100-200 μL per well of 6-well plate) for 30 minutes on ice [6].
    • Scrape cells and transfer lysates to microcentrifuge tubes.
    • Clarify by centrifugation at 10,000 × g for 15 minutes at 4°C.
    • Transfer supernatant to fresh tubes and determine protein concentration using Bradford assay.
  • Western Blot Analysis:

    • Resolve 20-30 μg total protein per lane by SDS-PAGE (10-12% gel) [6].
    • Transfer to PVDF membranes using standard protocols.
    • Block membranes with 5% skim milk or BSA in TBST for 1 hour.
    • Incubate with primary antibodies (diluted 1:1,000-1:2,000 in 5% BSA/TBST) overnight at 4°C [6].
    • Incubate with HRP-conjugated secondary antibodies (1:10,000) for 1 hour.
    • Detect using ECL reagents and visualize with imaging system.
    • Strip and re-probe membranes for total HSP27 and loading controls.

G Start Plate Cells (70-80% Confluence) Pretreat Pre-treat with This compound (2 hr) Start->Pretreat Stimulate Apply Cellular Stressor (5-FU, Cytokines, etc.) Pretreat->Stimulate Lyse Lyse Cells & Extract Protein Stimulate->Lyse Quantify Quantify Protein (Bradford Assay) Lyse->Quantify Western Western Blot Analysis Quantify->Western Analyze Imaging & Data Analysis Western->Analyze

Figure 2: Experimental Workflow for HSP27 Phosphorylation Analysis. Stepwise procedure for evaluating this compound effects on HSP27 phosphorylation in cell-based systems.

Quantitative Mass Spectrometry Analysis of HSP27 Phosphorylation

This protocol describes a comprehensive mass spectrometry-based approach for quantifying HSP27 phosphorylation stoichiometry at individual serine residues, providing detailed phosphorylation dynamics beyond western blot analysis.

Materials and Reagents:

  • Immunoprecipitation antibodies: Anti-HSP27, phospho-Ser78 specific antibodies [7]
  • Enzymes: Lys-C, trypsin, Glu-C (for multi-enzyme digestion strategy) [7]
  • LC-MS reagents: 0.1% formic acid in water, 0.1% formic acid in acetonitrile
  • Special sample handling: 4 M guanidine HCl for large peptide recovery [7]

Procedure:

  • Sample Preparation and Immunoprecipitation:

    • Prepare cell lysates as described in Section 4.1.
    • Perform immunoprecipitation using anti-HSP27 or phospho-specific antibodies.
    • Use paramagnetic protein A Dynabeads for efficient pull-down [7].
    • Wash beads extensively with modified RIPA buffer.
  • Multi-Enzyme Digestion Strategy:

    • Divide immunoprecipitated HSP27 into three aliquots.
    • Digest first aliquot with Lys-C alone (enables identification of large 13 kDa fragment) [7].
    • Digest second aliquot with Lys-C followed by trypsin.
    • Digest third aliquot with Lys-C followed by Glu-C.
    • Use special sample handling with 4 M guanidine HCl prior to LC-MS analysis to improve large peptide recovery [7].
  • LC-MS Analysis and Data Processing:

    • Analyze separate digests by LC-MS using gradient separation.
    • Employ label-free quantitation for phosphorylation stoichiometry determination.
    • Monitor specific fragments: Glu-C fragments containing Ser78 and Ser82, tryptic fragments containing Ser15 [7].
    • Identify novel post-translational modifications including N-terminal Met truncation and acetylation of subsequent Thr [7].
  • Data Analysis:

    • Calculate phosphorylation stoichiometry using extracted ion chromatograms.
    • Determine relative abundance of non-phosphorylated, mono-phosphorylated, and di-phosphorylated species.
    • Quantify stimulus-induced changes in phosphorylation patterns and this compound-mediated inhibition.

Data Interpretation and Technical Considerations

Expected Results and Data Analysis

Treatment with this compound should produce a dose-dependent reduction in HSP27 phosphorylation at all three serine residues, with maximal inhibition typically observed at 0.5-1 μM concentration in cellular assays. The extent of inhibition may vary depending on the cell type and stimulus, with Ser-78 and Ser-82 generally showing more pronounced inhibition compared to Ser-15 [6]. Successful pathway inhibition should be verified by monitoring phosphorylation of downstream targets such as MK2, which should correlate with reduced HSP27 phosphorylation. The biological consequences of this compound treatment may include increased cellular sensitivity to stress-inducing agents, as demonstrated in colorectal cancer models where p38 inhibition reduced IC₅₀ values for 5-FU by 30-50% [6].

Table 1: Expected Effects of this compound on HSP27 Phosphorylation in Cellular Models

Experimental Condition Ser-15 Phosphorylation Ser-78 Phosphorylation Ser-82 Phosphorylation Functional Outcome
Basal (unstimulated) Minimal change Minimal change Minimal change No significant effect on viability
Stressor only ↑↑ (2-3 fold) ↑↑↑ (3-5 fold) ↑↑↑ (3-5 fold) Enhanced stress resistance
This compound only ↓ (30-40%) ↓ (30-40%) ↓ (30-40%) Minimal effect on viability
Stressor + this compound ↓↓ (60-70% inhibition) ↓↓↓ (70-80% inhibition) ↓↓↓ (70-80% inhibition) Sensitization to stress-induced apoptosis

Interpretation of experimental results should consider the dynamic nature of HSP27 phosphorylation, which can occur rapidly (within minutes) following stimulus application and may exhibit complex temporal patterns [1]. Additionally, researchers should be aware that different stressors may induce distinct phosphorylation patterns across the three serine residues, potentially resulting in varying biological consequences. For example, certain apoptotic inducers promote accumulation of large HSP27 oligomers while others favor small oligomer formation, despite similar overall phosphorylation levels [4].

Troubleshooting and Technical Validation

Several technical challenges may arise when investigating HSP27 phosphorylation, requiring specific troubleshooting approaches. Incomplete phosphorylation inhibition despite this compound treatment may indicate compensation by alternative kinase pathways (e.g., Akt or PKD), necessitating combination kinase inhibition strategies [7]. High background phosphorylation in control samples can be mitigated by serum starvation prior to experiments and careful validation of antibody specificity using phospho-specific antibodies and peptide competition assays. Variable antibody performance across cell types can be addressed by including positive control lysates with known phosphorylation status in each blot.

Technical validation should include verification of target engagement through assessment of MK2 phosphorylation status, which should correlate with HSP27 phosphorylation changes. Functional validation can be achieved through complementary approaches such as actin polymerization assays [3] [7] or apoptosis sensitivity tests [5] [6] to confirm biological consequences of phosphorylation inhibition. For mass spectrometry-based approaches, internal standardization using stable isotope-labeled HSP27 peptides can improve quantification accuracy, while sequence coverage validation should confirm complete analysis of all modification sites [7].

Table 2: Troubleshooting Guide for HSP27 Phosphorylation Assays

Problem Potential Causes Solutions
High background phosphorylation Serum-induced activation, antibody cross-reactivity Serum starvation prior to assay, validate antibody specificity with peptide blocks
Incomplete inhibition with this compound Compensation by alternative kinases, insufficient drug concentration Combine with Akt or PKD inhibitors, perform dose-response (0.1-10 μM)
Poor band resolution in western Over-transfer, protein degradation Optimize transfer time, use fresh protease/phosphatase inhibitors
Variable phosphorylation between replicates Inconsistent stimulation timing, cell density effects Standardize protocol timing, maintain consistent cell confluence
Inconsistent MS quantification Incomplete digestion, peptide loss Implement multi-enzyme digestion, use guanidine HCl for large peptides

Research Applications and Future Directions

The experimental approaches outlined in these application notes enable sophisticated investigation of HSP27 phosphorylation in diverse research contexts. In cancer biology, these protocols facilitate studies of treatment resistance mechanisms, particularly the role of HSP27 phosphorylation in cytoprotective responses to chemotherapeutics [4] [6]. In neurodegenerative disease research, these methods support exploration of HSP27's phosphorylation-dependent regulation of pathological protein aggregation, as demonstrated in tauopathy models where phospho-dynamic HSP27 facilitated tau clearance while pseudo-phosphorylated HSP27 promoted soluble tau accumulation [9]. Additionally, in inflammatory disease contexts, these approaches can elucidate how HSP27 phosphorylation modulates immune signaling pathways, including potentially novel roles in regulating cGAS-STING mediated interferon responses [10].

Emerging research directions highlight several promising applications for this compound and related HSP27 phosphorylation inhibitors. Combination therapy approaches represent a particularly compelling strategy, wherein this compound-mediated HSP27 phosphorylation inhibition is paired with conventional chemotherapeutics to overcome treatment resistance [6]. The development of phosphorylation state-specific biomarkers based on HSP27 phosphorylation patterns offers potential for patient stratification and treatment response monitoring [4] [7]. Furthermore, the discovery of novel HSP27 phosphorylation-dependent interactions with viral proteins [10] and regulation of innate immune signaling pathways suggests expanding applications in infectious disease and immunology research. As understanding of HSP27 phosphorylation biology continues to evolve, the refined methodologies presented here will enable increasingly sophisticated dissection of this complex regulatory mechanism in health and disease.

References

Proposed Workflow for Skepinone-L Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The entire experimental process, from sample collection to data analysis, is summarized in the following workflow diagram for a clear overview.

G SamplePrep Sample Preparation & Extraction SPE SPE Purification SamplePrep->SPE UPLC UPLC Separation SPE->UPLC MS MS/MS Detection & Quantification UPLC->MS Data Data Analysis MS->Data

Detailed Experimental Protocol

Here is a step-by-step protocol, adapted from general UPLC-MS/MS methodologies for small molecules [1], which you can tailor for Skepinone-L.

Sample Preparation and Extraction
  • Materials: Pre-cooled mortar and pestle, liquid nitrogen, safe-lock microcentrifuge tubes, vibration bead mill, centrifuge, sonication bath.
  • Reagents: Internal Standard (IS - a stable isotope-labeled analog of this compound is ideal), ice-cold methanol or 10% methanol-water [1].
  • Procedure:
    • Homogenization: Snap-freeze tissue or cell pellets. Grind approximately 20-25 mg of material into a fine powder under liquid nitrogen [1].
    • Weighing: Transfer the powder to a pre-cooled microcentrifuge tube.
    • Spiking: Add a known volume (e.g., 10 μL) of your Internal Standard working solution to correct for procedural losses and matrix effects [1].
    • Extraction: Add 1.0 mL of ice-cold extraction solvent. Homogenize using a bead mill for 3-5 minutes. Subsequently, sonicate in a cooled bath for 3 minutes to improve extraction efficiency [1].
    • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet insoluble debris [1].
    • Collection: Transfer the supernatant (the extract) to a new tube.
Sample Purification (Solid-Phase Extraction - SPE)

This step is critical for removing interfering compounds and minimizing ion suppression in the mass spectrometer.

  • Materials: Oasis HLB or similar reversed-phase SPE columns (1 cc, 30 mg), SPE vacuum manifold.
  • Procedure:
    • Conditioning: Activate the sorbent with 1 mL of 100% methanol, then equilibrate with 1 mL of 0.1% formic acid in water [1].
    • Loading: Apply the entire sample extract (~1 mL) to the column. Discard the flow-through.
    • Washing: Remove impurities by washing with 1 mL of a weak solvent (e.g., 5% methanol with 0.1% formic acid). Discard the flow-through.
    • Elution: Elute the purified this compound and Internal Standard into a clean vial using 1-2 mL of a strong solvent (e.g., 80% methanol) [1].
    • Concentration: Evaporate the eluent to complete dryness under a gentle stream of nitrogen.
    • Reconstitution: Redissolve the dry residue in 40-100 μL of the initial UPLC mobile phase (e.g., 10% methanol) prior to injection [1].
UPLC-MS/MS Analysis

The table below summarizes the key instrumental parameters for the quantification of this compound.

Table 1: UPLC-MS/MS Instrumental Parameters for this compound Analysis

Parameter Specification Notes / Rationale
UPLC System Acquity H-Class or equivalent
Column ACQUITY UPLC CSH C18 (1.7 μm, 2.1 × 100 mm) [1] Small particle size for high resolution.
Column Temp. 36-40 °C Improves chromatographic reproducibility [2].
Flow Rate 0.4 mL/min [1] Standard for 2.1 mm ID columns.
Injection Vol. 5-10 μL [1]
Mobile Phase A Water with 0.1% Formic Acid Aids in positive ion formation.
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 15% B to 45% B over 15 min [1] Optimize for this compound retention.
Mass Spectrometer Triple Quadrupole (e.g., Xevo TQ-S) Operated in Multiple Reaction Monitoring (MRM) mode.
Ionization Electrospray Ionization (ESI) Polarity depends on this compound's structure (likely positive).
MRM Transitions To be optimized Precursor ion > Product ion for both this compound and IS.
Data Acquisition and Analysis
  • Calibration Curve: Prepare a series of calibration standards in the same matrix as your samples. Process and analyze them alongside the unknowns. A linear regression with 1/x or 1/x² weighting is typical [1].
  • Quantification: The concentration of this compound in unknown samples is determined by comparing the peak area ratio (Analyte/Internal Standard) against the calibration curve.
  • Method Validation: Before applying the method, it is essential to validate its performance. The following table outlines the key validation parameters to be assessed.

Table 2: Essential Method Validation Parameters

Parameter Assessment Criteria
Selectivity/Specificity No significant interference at the retention times of this compound and the IS from the blank matrix.
Linearity & Range Correlation coefficient (R²) > 0.99 over the intended concentration range.
Accuracy Measured concentration within ±15% of the nominal value for QC samples (±20% at LLOQ).
Precision Coefficient of Variation (CV) ≤15% for repeated measurements of QC samples (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥10, with precision and accuracy meeting the above criteria.
Extraction Recovery Consistent and high recovery of this compound and the IS, evaluated by comparing peak areas.
Matrix Effects Signal suppression/enhancement should be minimal and consistent, as assessed by the IS-normalized matrix factor.

Key Considerations for Method Development

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d₃ or d₅) is strongly recommended. It is chemically identical and behaves identically during sample preparation and analysis, providing the most robust correction for matrix effects and recovery [3].
  • Chromatographic Optimization: The provided gradient is a starting point. You must optimize the gradient profile and flow rate to ensure that this compound is well-separated from other matrix components, which is crucial for assay specificity and minimizing ion suppression.
  • MS/MS Optimization: Directly infuse a standard solution of Skepinine-L to determine the optimal precursor ion, product ions, and collision energies for your MRM method. The two most intense and specific transitions should be selected, one for quantification and one for confirmation.

References

Comprehensive Lipidomics Analysis Protocol for Investigating Skepinone-L Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lipidomics in Drug Mechanism Studies

Lipidomics has emerged as a powerful analytical approach in pharmaceutical research, enabling comprehensive characterization of lipid profiles and their alterations in response to drug treatments. Skepinone-L is a highly selective ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK) with potential therapeutic applications in inflammatory diseases, cancer, and cardiovascular disorders. However, its complete mechanism of action and effects on cellular lipid metabolism remain incompletely characterized. This protocol establishes a standardized lipidomics workflow specifically optimized for investigating this compound-induced lipid alterations, enabling researchers to identify lipid-based biomarkers of drug response and decipher novel mechanisms of drug action through lipid metabolic pathways. The methodology integrates advanced chromatographic separation with high-resolution mass spectrometry to achieve comprehensive coverage of the lipidome, from abundant membrane phospholipids to signaling lipids present at low concentrations.

The significance of lipidomics in drug mechanism studies stems from the crucial roles lipids play in cellular structure, signaling, and energy homeostasis. Membrane phospholipids constitute primary structural components of cellular membranes, while specialized lipid mediators such as phosphatidic acid (PA) and phosphatidylinositol phosphates (PIPs) regulate key signaling cascades, including those modulated by p38 MAPK inhibition [1]. Research has demonstrated that p38 MAPK signaling influences lipid metabolism and membrane remodeling under stress conditions, suggesting that this compound may induce specific lipid alterations that contribute to its pharmacological effects [1]. This protocol provides the necessary tools to identify and quantify these lipid changes, potentially revealing novel aspects of this compound's mechanism beyond direct kinase inhibition.

Experimental Design & Workflow

A successful lipidomics study requires careful experimental planning and execution across multiple stages, from sample preparation to data interpretation. The comprehensive workflow presented below encompasses all critical steps for profiling this compound-induced lipid alterations:

G SamplePrep Sample Preparation Cell Treatment & Collection LipidExtraction Lipid Extraction MTBE/Methanol/Water SamplePrep->LipidExtraction Quality Control ChromSeparation Chromatographic Separation Reversed-Phase/Normal-Phase UHPLC LipidExtraction->ChromSeparation Extract Evaporation MSacquisition MS Data Acquisition HILIC-Q-Exactive Orbitrap ChromSeparation->MSacquisition ESI Source DataProcessing Data Processing LipidSearch/XCMS Software MSacquisition->DataProcessing .raw Files StatAnalysis Statistical Analysis & Interpretation DataProcessing->StatAnalysis Lipid Identifications

Sample Preparation Guidelines

Proper sample preparation is fundamental for obtaining reliable lipidomics data. For this compound treatment studies, plate cultured cells at appropriate densities and allow them to adhere for 24 hours before treatment. Prepare this compound stock solutions in DMSO and dilute to working concentrations in culture media, ensuring final DMSO concentrations do not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentrations. After treatment (recommended duration: 4-24 hours, depending on research objectives), wash cells twice with cold phosphate-buffered saline (PBS) and harvest using cell scrapers in PBS. Quench metabolic processes immediately by placing samples on ice or snap-freezing in liquid nitrogen. Store samples at -80°C until lipid extraction. For tissue samples, flash-freeze in liquid nitrogen and pulverize using a mortar and pestle under liquid nitrogen cooling. For biofluids (plasma, serum), add appropriate antioxidants and store in aliquots at -80°C to prevent repeated freeze-thaw cycles.

  • Cellular Lipid Extraction: Transfer cell suspensions (typically 1-5 × 10^6 cells) to glass tubes and add internal standards mixture. For tissues, use 10-50 mg material. The internal standards should include representative lipids from each major class: PC(14:0/14:0), PE(14:0/14:0), PS(14:0/14:0), PI(14:0/14:0), PG(14:0/14:0), PA(14:0/14:0), LPC(17:0), LPE(17:0), SM(d18:1/17:0), Cer(d18:1/17:0), DAG(17:0/17:0), TAG(17:0/17:0/17:0), and cholesterol-d7. Add the internal standards before extraction to account for procedural losses and matrix effects [2].

  • Quality Control Samples: Prepare three types of quality control (QC) samples:

    • Pooled QC: Combine equal aliquots from all samples to create a representative pool
    • Blank QC: Extraction solvents without biological material
    • Standard Reference Material QC: Commercially available reference materials (e.g., NIST SRM 1950 for plasma) [3] Analyze QC samples throughout the acquisition sequence to monitor instrument performance and data quality.
Comprehensive Lipid Extraction Protocol

The methyl tert-butyl ether (MTBE) extraction method provides superior recovery for most lipid classes and simplifies the phase separation compared to traditional methods. The protocol below is adapted from Matyash et al. (2008) with modifications for this compound-treated samples [2]:

Table 1: Lipid Extraction Protocol Using MTBE/Methanol

Step Reagents & Volumes Conditions Purpose
1. Sample Preparation PBS-washed cell pellet (1-5×10^6 cells) or 10-50 mg tissue Keep at 4°C Preserve lipid integrity
2. Internal Standards 10-50 μL ISTD mixture in CHCl₃:MeOH (1:1) Volume depends on sample size Quantification normalization
3. Methanol Addition 225 μL methanol Vortex 10 seconds Denature proteins, initiate extraction
4. MTBE Addition 750 μL MTBE Vortex 20 minutes at 4°C Primary extraction solvent
5. Phase Separation 188 μL LC-MS grade water Incubate 10 minutes at room temperature, centrifuge 10 minutes at 14,000×g Induce phase separation
6. Organic Collection Collect upper (organic) phase Avoid interface Recover extracted lipids
7. Re-extraction 300 μL MTBE:MeOH:H₂O (10:3:2.5) to lower phase Vortex 10 minutes, centrifuge, combine organics Improve recovery of polar lipids
8. Evaporation Dry under nitrogen stream Temperature <30°C Concentrate lipids
9. Reconstitution 100-200 μL isopropanol:acetonitrile:H₂O (2:1:1) Sonicate 10 minutes, vortex 5 minutes Prepare for LC-MS analysis
10. Storage Transfer to LC vials with inserts Store at -20°C until analysis (≤48 hours) Prevent degradation

The MTBE method offers several advantages over traditional Folch and Bligh-Dyer methods, including simplified collection of the lipid-containing upper organic phase and reduced formation of problematic emulsions at the interface [2]. For acid-sensitive lipids such as plasmalogens, avoid acidification or use mild acidification (formic acid at pH 4-5) to minimize degradation. Always include process blanks (extraction without biological material) to identify background contamination.

Analytical Instrumentation & Methods

Chromatographic Separation Techniques

Optimal chromatographic separation is critical for resolving diverse lipid classes with varying polarities and structural features. This protocol implements two complementary separation modes to achieve comprehensive lipid coverage:

Reversed-Phase Chromatography separates lipids based on hydrophobicity, resolving molecular species within each class by acyl chain length and unsaturation. The method is particularly effective for nonpolar lipids and phospholipid molecular species:

  • Column: ACQUITY UHPLC CSH C18 (100 × 2.1 mm, 1.7 μm) or equivalent
  • Mobile Phase A: Acetonitrile:water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid
  • Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
  • Gradient: 0-2 min (40-43% B), 2-2.5 min (43-50% B), 2.5-12 min (50-54% B), 12-12.5 min (54-70% B), 12.5-18 min (70-99% B), 18-21 min (99% B), 21-21.1 min (99-40% B), 21.1-25 min (40% B)
  • Flow Rate: 0.4 mL/min
  • Temperature: 55°C
  • Injection Volume: 1-5 μL (depending on sample concentration)

Hydrophilic Interaction Liquid Chromatography (HILIC) separates lipids by class based on the polarity of their head groups, enabling class-based profiling and simplifying lipid identification:

  • Column: Waters UPLC BEH Amide (150 × 2.1 mm, 1.7 μm) or equivalent
  • Mobile Phase A: Acetonitrile:water (95:5, v/v) with 5 mM ammonium acetate, 0.1% acetic acid
  • Mobile Phase B: Water with 5 mM ammonium acetate, 0.1% acetic acid
  • Gradient: 0-5 min (0.5-1% B), 5-15 min (1-20% B), 15-18 min (20-50% B), 18-20 min (50% B), 20-20.1 min (50-0.5% B), 20.1-25 min (0.5% B)
  • Flow Rate: 0.3 mL/min
  • Temperature: 45°C
  • Injection Volume: 1-5 μL
High-Resolution Mass Spectrometry Analysis

High-resolution accurate mass (HRAM) spectrometry provides the specificity and sensitivity required for comprehensive lipid identification and quantification. This protocol utilizes a Q-Exactive series Orbitrap mass spectrometer or equivalent, operating in both positive and negative ionization modes with switching:

Table 2: Mass Spectrometry Acquisition Parameters

Parameter Positive Mode Negative Mode
Spray Voltage 3.5 kV 2.8 kV
Capillary Temp 320°C 320°C
Sheath Gas 45 arb 45 arb
Aux Gas 15 arb 15 arb
S-Lens RF 55% 55%
MS1 Resolution 70,000 @ m/z 200 70,000 @ m/z 200
Scan Range m/z 200-2000 m/z 200-2000
AGC Target 1e6 1e6
Max Injection 100 ms 100 ms
DD-MS2 Top 5-10 most intense ions Top 5-10 most intense ions
MS2 Resolution 17,500 17,500
Stepped NCE 20, 30, 40 eV 20, 30, 40 eV
Isolation Window 1.0 m/z 1.0 m/z
Dynamic Exclusion 15 s 15 s

Data-dependent acquisition (DDA) should be performed with inclusion lists targeting lipids of interest, particularly low-abundance signaling lipids that may be relevant to this compound mechanism. For absolute quantification, include additional targeted methods focusing on specific lipid classes with stable isotope-labeled internal standards.

Data Processing & Statistical Analysis

Lipid Identification and Quantification

Process raw LC-MS data using specialized lipidomics software such as LipidSearch (Thermo Scientific), SimLipid, or open-source alternatives like MS-DIAL. The processing workflow typically includes:

  • Peak Detection and Alignment: Align retention times across samples using QC samples to correct for drifts.
  • Lipid Identification: Match accurate mass (mass error <5 ppm) and retention time against databases (LIPID MAPS, HMDB) and confirm with MS/MS fragmentation patterns when available [4].
  • Quantification: Integrate peak areas for each lipid species and normalize to corresponding internal standards. Response factors may vary between lipid classes, so use class-specific internal standards when possible.

Key identification criteria include:

  • Precursor mass accuracy: <5 ppm for confident identification
  • Retention time: Within ±0.2 minutes of expected elution order
  • MS/MS fragmentation: Match to reference spectra or predicted fragmentation patterns
  • Isotopic pattern: Verification of expected isotopic distribution for elements like sulfur or phosphorus
Statistical Analysis and Data Interpretation

After lipid identification and quantification, perform statistical analysis to identify this compound-induced lipid alterations:

  • Data Preprocessing: Handle missing values using appropriate imputation methods (k-nearest neighbors for missing completely at random, half-minimum for missing not at random) [3]. Normalize data to account for technical variation using QC-based methods such as LOESS or batch correction algorithms.
  • Univariate Statistics: Apply Student's t-test or ANOVA with appropriate multiple testing correction (Benjamini-Hochberg false discovery rate) to identify significantly altered lipids between treatment and control groups.
  • Multivariate Statistics: Utilize principal component analysis (PCA) to assess overall data quality and group separation, and partial least squares-discriminant analysis (PLS-DA) to identify lipids contributing most to group discrimination.
  • Pathway Analysis: Employ lipid-centric enrichment tools such as LipidSig or LIPEA to identify affected metabolic pathways [5].
  • Data Visualization: Create volcano plots, heatmaps, and lipid class abundance plots to visualize results effectively.

The following diagram illustrates the key lipid metabolic pathways that may be affected by this compound treatment, based on established connections between p38 MAPK signaling and lipid metabolism:

G SkepinoneL This compound p38 MAPK Inhibition DGAT DGAT Activity SkepinoneL->DGAT Modulates PLA2 PLA2 Signaling SkepinoneL->PLA2 Inhibits Sphingo Sphingolipid Metabolism SkepinoneL->Sphingo Regulates PIP PIP Signaling SkepinoneL->PIP Impacts TAG Triacylglycerols Accumulation DGAT->TAG Alters LysoPL LysoPL Signaling Alterations PLA2->LysoPL Reduces Ceramide Ceramide & Sphingosine-1-P Balance Sphingo->Ceramide Shifts PI Phosphatidylinositol Remodeling PIP->PI Remodels Membrane Membrane Homeostasis & Fluidity TAG->Membrane Affects LysoPL->Membrane Impacts Ceramide->Membrane Influences PI->Membrane Changes

This compound Specific Applications

Treatment Conditions and Expected Lipid Alterations

Based on p38 MAPK's established roles in lipid metabolism and stress response, this compound treatment is expected to induce specific lipid alterations that can be investigated using this protocol:

  • Inflammatory Lipid Mediators: p38 MAPK regulates enzymes involved in eicosanoid production, so this compound may reduce prostaglandins, leukotrienes, and other inflammatory mediators derived from arachidonic acid [6].
  • Sphingolipid Metabolism: p38 MAPK intersects with sphingolipid signaling pathways, potentially altering ceramide, sphingosine-1-phosphate, and glycosphingolipid levels following this compound treatment.
  • Phosphoinositide Signaling: PIP and PIP2 species involved in intracellular signaling may be remodeled due to inhibition of p38 MAPK-mediated regulation of phosphoinositide kinases and phosphatases [1].
  • Membrane Lipid Composition: Changes in phospholipid acyl chain composition, particularly increased saturation, may occur as part of a stress adaptation response to kinase inhibition.

For cellular studies, treat cells with this compound across a concentration range (0.1-10 μM) and multiple time points (2-24 hours) to capture concentration-dependent and time-dependent lipid alterations. Include comparison groups with other p38 inhibitors to distinguish class effects from this compound-specific effects.

Mechanistic Investigation Strategies

To elucidate the mechanisms underlying this compound-induced lipid alterations, incorporate the following experimental approaches:

  • Stable Isotope Tracing: Use ^13C-glucose or ^13C/^15N-labeled amino acids to track lipid biosynthesis and turnover rates in the presence of this compound. This can reveal whether observed lipid changes result from altered synthesis, degradation, or remodeling processes.
  • Enzyme Activity Assays: Measure activities of key lipid-metabolizing enzymes such as DGAT, phospholipases, and sphingomyelinases in this compound-treated cells to identify direct molecular targets [7] [8].
  • Genetic Manipulation: Combine this compound treatment with siRNA knockdown or CRISPR-mediated knockout of specific lipid metabolic enzymes to identify pathway interactions and compensatory mechanisms.
  • Integration with Other Omics: Combine lipidomics data with transcriptomic and proteomic analyses to build comprehensive networks of this compound-induced metabolic alterations.

Troubleshooting & Quality Control

Common Technical Issues and Solutions

Table 3: Troubleshooting Guide for Lipidomics Analysis

Problem Potential Causes Solutions
Poor Peak Shape Column degradation, mobile phase issues, incorrect pH Replace guard column, prepare fresh mobile phases, check pH
Low Signal Intensity Ion source contamination, low injection amount, improper ionization Clean ion source, check sample concentration, optimize ionization parameters
Inconsistent Retention Times Mobile phase or gradient inconsistencies, temperature fluctuations Use consistent mobile phase preparation, maintain stable column temperature
High Background Noise Contaminated solvents, column bleed, source contamination Use HPLC-grade solvents, replace column if necessary, clean ion source
Missing Lipid Classes Inefficient extraction, inappropriate chromatography, wrong ionization mode Optimize extraction protocol, use complementary separation methods, switch ionization polarity
Poor reproducibility Inconsistent sample preparation, instrument drift, injection errors Use automated sample handling, include QC samples, randomize injection order
Quality Control Metrics

Implement rigorous QC procedures throughout the analytical workflow to ensure data quality and reproducibility:

  • Extraction Efficiency: Monitor recovery of internal standards; acceptable variation <15% CV
  • Instrument Performance: QC samples should show <30% CV for most lipid features in pooled samples
  • Retention Time Stability: <0.2 minute drift throughout sequence
  • Mass Accuracy: <5 ppm error for known reference masses
  • Identification Confidence: Report lipid identifications at levels 1-4 based on Schymanski et al. classification (1: confirmed structure with reference standard, 2: probable structure with diagnostic MS/MS, 3: tentative candidate, 4: unambiguous molecular formula)

Conclusion

This comprehensive protocol provides a standardized workflow for lipidomics analysis specifically tailored to investigate this compound's mechanisms of action. The method leverages advanced chromatographic separation coupled with high-resolution mass spectrometry to achieve comprehensive lipid coverage, from abundant membrane constituents to low-abundance signaling lipids. The integration of rigorous quality control measures and structured data analysis ensures generation of high-quality, reproducible data suitable for elucidating novel drug mechanisms.

The protocol's applications extend beyond basic mechanism studies to include biomarker discovery for patient stratification, assessment of drug combinations, and evaluation of resistance mechanisms. As lipidomics technologies continue to advance, future refinements may include implementation of ion mobility for enhanced isomer separation, more sophisticated stable isotope tracing approaches, and integration with spatial imaging mass spectrometry to resolve subcellular lipid distributions in response to this compound treatment.

References & Resources

  • PMC9602532 - Metabolic Regulation and Lipidomic Remodeling in relation to Spermidine-mediated Heat Stress Tolerance [1]
  • PMC3574958 - Arachidonoyl-phosphatidylcholine oscillates during the cell cycle and delays cell cycle progression by inhibiting Akt membrane binding [6]
  • PMC8425715 - Extraction, chromatographic and mass spectrometric methods for lipid analysis [2]
  • PMC3837458 - DGAT enzymes and triacylglycerol biosynthesis [7]
  • ScienceDirect - Advances in phospholipid quantification methods [4]
  • Nature Communications - Best practices and tools in R and Python for statistical processing and visualization of lipidomics and metabolomics data [3]
  • ScienceDirect - Separation of lipids by new thin-layer chromatography and overpressured thin-layer chromatography methods [9]
  • ScienceDirect - Diacylglycerol Acyltransferase 1 overview [8]
  • LipidSig 2.0 - Web-based platform for lipidomics data analysis [5]

Appendix

Recommended Internal Standard Mixture

Prepare a mixture of internal standards in chloroform:methanol (1:1, v/v) at appropriate concentrations (typically 0.1-10 μg/mL depending on sample type):

  • Phosphatidylcholines: PC(14:0/14:0), PC(15:0/15:0)
  • Phosphatidylethanolamines: PE(14:0/14:0), PE(15:0/15:0)
  • Phosphatidylserines: PS(14:0/14:0)
  • Phosphatidylinositols: PI(14:0/14:0)
  • Phosphatidylglycerols: PG(14:0/14:0)
  • Phosphatidic Acids: PA(14:0/14:0)
  • Lysophospholipids: LPC(17:0), LPE(17:0)
  • Sphingolipids: SM(d18:1/17:0), Cer(d18:1/17:0), GlcCer(d18:1/17:0)
  • Neutral Lipids: DAG(17:0/17:0), TAG(17:0/17:0/17:0)
  • Sterols: Cholesterol-d7
Data Reporting Standards

When publishing results, include the following minimal information:

  • Complete description of sample collection, storage, and extraction procedures
  • LC-MS instrument configuration and acquisition parameters
  • Data processing software and parameters
  • Lipid identification confidence levels
  • QC results demonstrating data quality
  • Normalization and statistical methods
  • Complete lipid abundance data table

References

Troubleshooting Guide: Poor Compound Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The flowchart below outlines a systematic approach to resolve solubility issues. Begin with the initial solubilization steps and proceed through the troubleshooting path as needed.

Start Start: Lyophilized Powder (Centrifuge to collect powder) Step1 Step 1: Initial Solubilization • Use sterile, oxygen-free water or buffer (e.g., Tris, phosphate, pH 7). • Briefly sonicate in ice bath (e.g., 3x 10 sec). • Allow to warm to room temperature. Start->Step1 Decision1 Fully Soluble? (Transparent, particle-free solution) Step1->Decision1 Step2 Step 2: Analyze Sequence/Properties Calculate net charge and hydrophobic residue content. Decision1->Step2 No Success Success: Solution Ready Proceed with experiment. Decision1->Success Yes Decision2 Net Charge > 0? (Basic Peptide) Step2->Decision2 Decision3 Net Charge < 0? (Acidic Peptide) Decision2->Decision3 No Step3A Step 3A: Acidic Solvent • Add 10% acetic acid, 0.1% TFA, or 0.1% formic acid. Decision2->Step3A Yes Decision4 Neutral Peptide? (Net Charge = 0) Decision3->Decision4 No Step3B Step 3B: Basic Solvent • Add 10% NH₄OH or ammonium bicarbonate. Decision3->Step3B Yes Step3C Step 3C: Check Hydrophobicity If charged residues < 25%, use organic solvent (e.g., DMSO). Decision4->Step3C Yes Step4 Step 4: For Persistent Issues • For highly hydrophobic peptides:  - Start with 100% organic solvent (DMSO, DMF).  - Dilute gradually with aqueous buffer. • Consider denaturating agents  (e.g., 6M Urea, 6M Guanidine). • Gentle warming (avoid excess). Step3A->Step4 Step3B->Step4 Step3C->Step4 Step4->Decision1

Properties & Solvent Selection Table

This table will help you diagnose the issue based on the compound's properties and select an appropriate solvent. The logic is derived from standard peptide solubilization protocols [1].

Property / Condition Diagnosis Recommended Solvent / Action [1]
Overall Net Charge Basic Peptide Acidic solution: 10% acetic acid, 0.1% TFA, 0.1% formic acid.
Acidic Peptide Basic solution: 10% NH(_4)OH, ammonium bicarbonate buffer.
Neutral Peptide (>25% charged residues) Water or aqueous buffers.
Neutral Peptide (<25% charged residues) Organic solvents (DMSO, ACN, DMF).
High Hydrophobicity >50% hydrophobic residues (W,L,I,F,M,V,Y,P,A) Dissolve in 100% organic solvent first, then dilute.
Presence of Cys, Met, Trp Oxidation-sensitive Use oxygen-free buffers. Avoid DMSO. Consider reducing agents (e.g., DTT).
Very Short Peptide <5 residues, mostly hydrophobic Requires organic solvents (DMSO, DMF, acetonitrile).

Detailed Experimental Protocols

General Solubilization Procedure

Follow this core protocol for any initial solubilization attempt [1]:

  • Aliquot First: Use a small amount (e.g., 1 mg) for solubility testing, not the entire sample.
  • Prepare Tube: Centrifuge the vial at 10,000×g for 5 minutes to spin down all powder.
  • Warm to RT: Allow the peptide to reach room temperature before opening.
  • Add Solvent: Use a sterile, oxygen-free buffer or water.
  • Sonicate: Briefly sonicate the mixture (e.g., 3 times for 10 seconds), chilling the tube on ice between cycles.
  • Inspect: A properly solubilized peptide will form a transparent, particle-free solution. If precipitation occurs, try gentle warming (avoid excess).
Protocol for Hydrophobic Compounds

For peptides with 50% or more hydrophobic residues [1]:

  • Primary Solvation: Dissolve the peptide directly in a minimal volume of 100% organic solvent (e.g., DMSO, DMF).
  • Gradual Dilution: Slowly add the desired aqueous buffer or water to the peptide solution while mixing. Rapid addition of aqueous solvent to a concentrated organic solution can cause instantaneous precipitation.
  • Last Resort: If precipitation persists, the peptide may need to be lyophilized again before attempting a new solubilization strategy with a lower final concentration.

Frequently Asked Questions

  • What is the most critical first step I might be missing? The most common oversight is not analyzing the amino acid sequence and net charge of your compound before choosing a solvent. Using a charge-incompatible solvent (e.g., a basic buffer for a basic peptide) will often fail. Always calculate the net charge first [1].

  • My peptide is still precipitating after trying these solvents. What can I do? For persistently insoluble or aggregated peptides, you can use denaturing agents such as 6M urea or 6M guanidine hydrochloride. These work by disrupting hydrogen bonding networks that cause aggregation. Be aware that these compounds can interfere with most biological systems, so their use is often limited to specific purification or denaturation experiments [1].

  • Why should I avoid DMSO for some peptides? While DMSO is a very common and useful solvent, it should be avoided for peptides containing Cysteine, Methionine, or Tryptophan, as it can promote oxidation of these residues. For these oxidation-sensitive peptides, use oxygen-free buffers or alternative solvents like DMF [1].

  • How do temperature and pressure affect solubility?

    • Temperature: For solids and liquids, solubility typically increases with temperature, as heat provides energy to break solute bonds. For gases, solubility decreases with increasing temperature [2] [3].
    • Pressure: This primarily affects gases. Higher pressure increases gas solubility in liquids (Henry's Law), but has a negligible effect on solids and liquids [3].

Key Takeaways for Skepinone-L

While specific data on this compound is unavailable, you can effectively troubleshoot by applying these core principles:

  • Diagnose Before Solving: Calculate net charge and hydrophobicity to rationally select your first solvent.
  • Start Mild, Escalate Gradually: Begin with aqueous buffers and move to organic solvents or denaturants only as needed.
  • Handle with Care: Use sonication, gentle warming, and oxygen-free buffers for sensitive compounds.

References

Skepinone-L metabolic stability improvement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Metabolic Stability Assays

Q: What are the key experimental systems for assessing metabolic stability, and how do I choose?

The table below compares the two primary in vitro systems used for metabolic stability assays.

Assay Feature Liver Microsomes Assay [1] Hepatocytes Assay [2]
Biological Component Subcellular fraction (microsomal membranes) Whole liver cells
Metabolic Coverage Primarily Phase I metabolism (CYP450 enzymes) Both Phase I & Phase II metabolism
Key Readout % of parent compound remaining over time [1] % of parent compound remaining over time [2]
Throughput High (can be automated in 96/384-well format) [1] Moderate to High
Data Output Half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ) Half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ) [2]

Q: What is the standard workflow for a hepatocyte metabolic stability assay?

The following diagram outlines a typical workflow for assessing metabolic stability in hepatocytes.

hepatocyte_workflow start Prepare Hepatocytes (0.5x10^6 cells/mL) incubate Incubate with Compound (1 µM, 37°C, shaking) start->incubate sample Sample Aliquots (0, 5, 10, 20, 40, 60 min) incubate->sample quench Quench Reaction (Ice-cold methanol with internal standards) sample->quench cleanup Centrifuge to Precipitate Protein quench->cleanup analyze Analyze Supernatant (LC-MS/MS) cleanup->analyze calculate Calculate Half-life (t₁/₂) and Intrinsic Clearance (CLᵢₙₜ) analyze->calculate

Frequently Asked Questions & Troubleshooting

Q: Our metabolic stability results show high variability between experiments. What could be the cause?

  • Source/Batch Variability: Different preparations of microsomes or hepatocytes (from various vendors or batches) can introduce significant variability [1]. Solution: Carefully control and document your biological reagent sources. If possible, use a single, high-quality batch for a related series of experiments.
  • Solvent Effects: High concentrations of organic solvents like DMSO can inhibit metabolic enzymes. Solution: Keep final solvent concentrations low (e.g., below 1% for DMSO and methanol) [2].
  • Cell Viability: Using low-viability hepatocytes will lead to inconsistent and unreliable data. Solution: Always check hepatocyte viability before initiating the assay and use only high-quality, fresh preparations.

Q: How can I predict metabolic stability earlier in the drug discovery process to save resources?

  • Computational Models: In silico tools like MetaboGNN use Graph Neural Networks to predict liver metabolic stability directly from molecular structure, helping prioritize compounds before synthesis [3].
  • High-Throughput Automation: Implement automated, lower-volume assays in 96-well or 384-well formats to rapidly profile a larger number of compounds [1].

Q: The metabolic stability differs significantly between species (e.g., mouse vs. human). Is this expected?

  • Yes, this is common and critical to consider. Differences in enzyme expression levels and isoform composition between species (e.g., Human vs. Mouse Liver Microsomes) can lead to different metabolic rates for the same compound [3]. Solution: Always include data from relevant species (including human) in preclinical studies to better predict human in vivo outcomes.

Data Analysis and Interpretation

Q: How is the half-life (t₁/₂) calculated from the assay data?

The data from the LC-MS/MS analysis is used to plot the natural logarithm of the parent compound remaining versus time [2]. The steps are outlined below.

data_analysis step1 1. Calculate Response Ratio (Peak Area of Compound / Peak Area of Internal Standard) step2 2. Plot Ln(Response Ratio) vs. Time step1->step2 step3 3. Determine Slope (k) of the linear fit step2->step3 step4 4. Calculate Half-Life t₁/₂ = Ln(2) / |k| step3->step4

References

Skepinone-L CYP2B6 metabolism concerns

Author: Smolecule Technical Support Team. Date: February 2026

A Primer on CYP2B6

CYP2B6 is a major human enzyme responsible for metabolizing approximately 2% to 10% of all clinically used drugs [1] [2]. Understanding its key characteristics is the first step in assessing its potential interaction with a compound like Skepinone-L.

The table below summarizes the core information about this enzyme.

Aspect Description
Primary Function Metabolism of xenobiotics (foreign compounds) and some endogenous substances [1].
Tissue Expression Primarily in the liver [1].
Key Regulators Transcriptional control by nuclear receptors CAR and PXR [1] [2].
Genetic Variability Highly polymorphic (e.g., alleles *6, *16, *18), leading to significant inter-individual differences in enzyme activity [2].
Reaction Type Catalyzes reactions including hydroxylation and N-demethylation [2].

Key Substrates, Inhibitors, and Inducers

Familiarity with known substrates, inhibitors, and inducers of CYP2B6 provides a foundation for predicting potential drug-drug interactions and designing relevant experimental controls.

The following table lists examples of substances that interact with CYP2B6.

Category Examples
Select Substrates Bupropion, Efavirenz, Cyclophosphamide, Methadone, Artemisinin, Propofol, Ketamine [1] [2] [3].

| Select Inhibitors | Clinical Drugs: Clopidogrel, Sertraline, Thiotepa, Ticlopidine [4]. Natural Products: Dihydromethysticin, Gambogic acid, 2,2'-dihydroxychalcone [3]. | | Select Inducers | Phenobarbital, Rifampin [4]. |

Experimental Approaches for Investigation

Since specific data on this compound is unavailable, here are established experimental protocols you can use to determine its relationship with CYP2B6.

  • In Vitro Inhibition Screening

    • Objective: To determine if this compound inhibits CYP2B6 activity.
    • Protocol: Use cDNA-expressed CYP2B6 enzyme or human liver microsomes. A common probe reaction is bupropion hydroxylation [4].
      • Incubate the enzyme system with bupropion and NADPH (a cofactor).
      • Test various concentrations of this compound alongside a control without the inhibitor.
      • Measure the formation of the metabolite, hydroxybupropion, typically using LC-MS/MS.
      • Analyze the data to calculate the IC₅₀ (half-maximal inhibitory concentration) or Ki (inhibition constant). A lower Ki indicates a more potent inhibitor [3].
  • Reaction Phenotyping

    • Objective: To confirm that CYP2B6 is the primary enzyme metabolizing this compound.
    • Protocol:
      • Incubate this compound with a panel of individual cDNA-expressed CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4).
      • Quantify the rate of this compound metabolite formation for each CYP enzyme.
      • Identify the specific CYP isoform responsible for the highest metabolic turnover.
      • Corroborate findings using chemical inhibitors selective for CYP2B6 (e.g., ticlopidine) or inhibitory antibodies in human liver microsomes [1] [3].

The experimental workflow for these investigations can be visualized as follows:

Start Start: Investigate this compound & CYP2B6 Decision1 Is this compound a CYP2B6 Inhibitor? Start->Decision1 Exp1 In Vitro Inhibition Assay • Use probe substrate (e.g., Bupropion) • Test multiple this compound concentrations • Measure metabolite formation • Calculate IC₅₀ / Ki Decision1->Exp1 Yes Decision2 Is this compound Metabolized by CYP2B6? Decision1->Decision2 No Exp1->Decision2 Exp2 Reaction Phenotyping • Incubate with panel of cDNA-expressed CYPs • Identify enzyme with highest turnover • Confirm with chemical inhibition Decision2->Exp2 Yes DataAnalysis Data Analysis & Reporting Decision2->DataAnalysis No Exp2->DataAnalysis

Key Considerations for Your Research

  • Clinical Relevance: If your experiments show that this compound is a CYP2B6 inhibitor or substrate, consider the potential for drug-drug interactions. This is especially important for drugs with a narrow therapeutic index, such as methadone or cyclophosphamide [1] [3].
  • Genetic Variability: Account for the common CYP2B6*6 allele in your experimental design. You could use genotyped human liver samples or specific recombinant enzymes to understand how polymorphism might affect this compound's metabolism [2].

References

Skepinone-L optimal concentration for p38 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Skepinone-L Concentration Guide

The optimal concentration of this compound depends on your experimental model and the specific aspect of p38 signaling you are investigating. The following table summarizes effective doses from key studies.

Experimental Model Target / Readout Effective Concentration Key Findings / Context
Isolated Human Platelets [1] p38 MAPK (Hsp27 phosphorylation) 1 μM Virtually abrogated phosphorylation induced by various agonists (CRP, thrombin, U-46619).
Isolated Human Platelets [1] Platelet Secretion & Aggregation 1 μM Significantly blunted activation from threshold concentrations of agonists.
Isolated Human Platelets [1] Thrombus Formation (under flow) 1 μM Markedly blunted thrombus formation under both low and high arterial shear rates.
K/BxN Serum Transfer Arthritis (In Vivo mouse) [2] Ankle Swelling / Arthritis Severity 10 mg/kg (oral, once daily) Significantly reduced ankle thickness and improved histopathological scores in experimental RA.

Experimental Protocols for p38 Inhibition

Here are detailed methodologies for common experiments demonstrating this compound's efficacy.

Protocol 1: Inhibiting Platelet Activation and Thrombus Formation

This protocol is adapted from studies on human platelet function [1].

  • 1. Platelet Preparation: Isolate fresh human platelets from healthy donors using standard differential centrifugation methods. Suspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
  • 2. Pre-treatment with this compound: Incubate the platelet suspension with 1 μM this compound or vehicle control (e.g., DMSO) for a defined pre-treatment period (e.g., 30-60 minutes) at 37°C.
  • 3. Platelet Stimulation: Activate pre-treated platelets with relevant agonists:
    • Collagen-Related Peptide (CRP): 1 μg/mL
    • Thrombin: 5 mU/mL
    • Thromboxane A2 Analogue (U-46619): 1 μM
  • 4. Downstream Analysis:
    • Western Blotting: Assess inhibition efficiency by measuring phosphorylation of the p38 MAPK substrate Hsp27.
    • Platelet Aggregation: Use light transmission aggregometry to quantify impairment of aggregation.
    • ATP Release: Measure using a ChronoLume luciferin assay to assess impairment of dense granule secretion.
    • Thrombus Formation: Use a flow chamber system under arterial shear rates (500 s⁻¹ and 1700 s⁻¹) to visualize and quantify thrombus formation.
Protocol 2: Assessing Efficacy in an In Vivo Arthritis Model

This protocol outlines the use of this compound in an inflammatory disease model [2].

  • 1. Arthritis Induction: Induce experimental rheumatoid arthritis in mice (e.g., BALB/c) using the K/BxN serum transfer model. Intraperitoneally inject glucose-6-phosphate isomerase autoantibody-containing serum on day 0.
  • 2. Drug Administration: Commence treatment with this compound post-arthritis induction.
    • Dosage: Administer 10 mg/kg this compound orally, once daily.
    • Control: Include a sham-treated group (vehicle only).
  • 3. Efficacy Monitoring:
    • Clinical Scoring: Regularly measure ankle thickness with a caliper.
    • Histopathological Analysis: At the endpoint (e.g., day 6-10), harvest ankle joints for histological scoring of inflammation, cartilage damage, and bone erosion.

Key Technical Considerations for Your Experiments

  • High Selectivity: this compound was specifically designed as a highly selective ATP-competitive p38 MAPK inhibitor. This makes it a superior chemical biology probe compared to older inhibitors (like SB203580) which have limited specificity, helping to ensure that your observed effects are due to p38 inhibition and not off-target kinase activity [1] [3].
  • Solubility and Vehicle: this compound is typically dissolved in DMSO to create a stock solution. The final concentration of DMSO in your assay should be kept low (e.g., 0.1% or less) and a vehicle control with the same DMSO concentration must be included in all experiments.
  • Confirming Inhibition: Always include a readout that directly confirms p38 pathway inhibition in your specific system. The most straightforward method is to monitor the phosphorylation status of a direct p38 substrate like Hsp27 via Western blot [1].

Signaling Pathway & Experimental Workflow

To visualize the role of p38 and this compound's mechanism, here is a simplified signaling pathway diagram.

p38_pathway Stressors Stress Signals (Inflammation, Osmotic) MKK3 MKK3/6/4 Stressors->MKK3 p38 p38 MAPK MKK3->p38 MK2 MK2 p38->MK2 Hsp27 Hsp27 MK2->Hsp27 Cellular_Response Cellular Responses (Activation, Inflammation) Hsp27->Cellular_Response Skepinone_L This compound Skepinone_L->p38 Inhibits

Diagram 1: Simplified p38 MAPK signaling pathway and this compound inhibition point.

The general workflow for an experiment using this compound can be summarized as follows:

workflow Start Define Experimental System (Cell type, Animal Model) A Prepare this compound (DMSO Stock Solution) Start->A B Apply to System (Use Recommended Concentration) A->B C Stimulate System (e.g., with Agonist or Disease Induction) B->C D Analyze Output (Western Blot, Functional Assays) C->D E Confirm Inhibition (e.g., p-Hsp27 levels) D->E

Diagram 2: General experimental workflow for using this compound.

Troubleshooting Common Issues

  • Lack of Phenotype: If this compound does not produce the expected effect, first confirm that the p38 pathway is active in your model under the chosen conditions. Check phosphorylation of p38 itself or Hsp27 in control samples. Ensure your this compound stock solution is fresh and has been stored correctly.
  • High Background in Controls: This is often related to the vehicle. Ensure that the concentration of DMSO is identical and minimal in all groups, including your untreated controls. Cell death or non-specific effects at high concentrations (>10 μM) should also be investigated.
  • Translating from In Vitro to In Vivo: The 1 μM concentration effective in cellular assays may not directly translate to in vivo dosing. The 10 mg/kg oral dose established in the mouse arthritis model is a validated starting point for in vivo studies [2].

References

A Framework for Assessing Skepinone-L Stability

Author: Smolecule Technical Support Team. Date: February 2026

Start Start: Define Stability Testing Protocol S1 1. Prepare Stock Solution (Solvent, Concentration) Start->S1 S2 2. Define Storage Conditions (Temperature, Time Points) S1->S2 S3 3. Choose Analytical Methods (HPLC, MS, Bioassay) S2->S3 S4 4. Analyze Samples (Compare to Time Zero) S3->S4 S5 5. Determine Stability (% Purity / Activity Remaining) S4->S5 End Establish Storage Guidelines S5->End

Key Experimental Parameters to Define

When designing your stability study, you will need to define the following variables. The table below summarizes critical parameters and common options to test.

Parameter Considerations & Common Options
Solution Composition Solvent (e.g., DMSO, buffer), concentration, presence of stabilizers.
Storage Conditions Temperature (-20°C, 4°C, room temp), light exposure (light/dark), atmosphere (air/inert gas).
Time Points Frequency of testing (e.g., 0, 1, 2, 4 weeks, 3, 6 months).
Analytical Methods HPLC/Purity analysis, mass spectrometry, functional/biological activity assays.

Recommended Experimental Protocol

Here is a detailed methodology you can adapt to conduct a stability study for Skepinone-L. This protocol is inspired by standard practices for handling lab reagents and assay compounds [1] [2].

1. Solution Preparation

  • Solvent Selection: Prepare a stock solution of this compound in a suitable, high-purity solvent. Anhydrous DMSO is a common choice for kinase inhibitors. Ensure the solvent is compatible with your analytical methods and biological assays.
  • Concentration: Prepare the solution at a concentration relevant to its intended use (e.g., a 10-50 mM stock for cell-based assays).
  • Aliquoting: Divide the solution into multiple, small-volume aliquots in sterile vials. This prevents repeated freeze-thaw cycles and contamination of the main stock.

2. Storage and Sampling

  • Condition Setup: Store aliquots under different conditions you wish to test. A minimal experiment should include:
    • -20°C or -80°C (protected from light)
    • 4°C (refrigerator)
    • Room temperature (with and without light exposure)
  • Time-Point Sampling: At predetermined intervals (e.g., 1 day, 1 week, 2 weeks, 1 month, 3 months), remove one aliquot from each storage condition for analysis. Include a "time zero" aliquot analyzed immediately after preparation as your baseline.

3. Analysis of Stability

  • Chemical Purity (Primary Method): Use High-Performance Liquid Chromatography (HPLC) to assess chemical integrity.
    • Method: Compare chromatograms of aged samples to the "time zero" sample. A stability-indicating method should be validated to separate this compound from its potential degradation products.
    • Measurement: Calculate the percentage of the parent compound remaining. A common acceptance criterion is >95% purity.
  • Mass Spectrometry (Confirmatory): Use LC-MS to confirm the identity of the parent compound and to characterize any degradation products that appear in the HPLC chromatogram.
  • Functional Activity (Critical for Assays): Perform a kinase inhibition assay to verify that the biological activity of this compound has not been compromised. A significant drop in potency indicates a loss of stability, even if chemical purity appears high.

Key Troubleshooting & FAQs

  • Q: My this compound solution shows a precipitate after storage. What should I do?

    • A: Gently warm the solution and vortex it to see if the precipitate dissolves. Avoid repeated heating and cooling. If precipitation persists, briefly sonicate the solution in a water bath. Re-analyze by HPLC to ensure the compound has not degraded. Re-preparing a fresh solution at a lower concentration may be necessary.
  • Q: The chemical purity is high, but my biological assay results are inconsistent. What could be wrong?

    • A: This strongly suggests a loss of functional activity despite chemical stability. Degradation, even in small amounts, can generate potent but non-specific inhibitors that interfere with your assay. Re-test the biological activity of your stored samples against a fresh sample and a freshly prepared solution from powder.
  • Q: How should I document my stability data?

    • A: Maintain a detailed lab notebook and electronic records. For each batch of solution, log the preparation date, solvent, concentration, storage conditions, and all analytical results at each time point. This builds an internal database for your lab.

I hope this structured approach provides a solid foundation for you to determine the stability of this compound in your specific experimental context.

References

Skepinone-L metabolite identification HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in identifying Skepinone-L metabolites? The main challenges often involve:

  • Separation Complexity: Metabolites are often more polar than the parent drug, making them difficult to retain and separate on standard reversed-phase columns.
  • Low Abundance: Metabolites can be present in very low concentrations in biological matrices, requiring highly sensitive detection.
  • Matrix Interference: Components of the biological sample (e.g., plasma, urine, microsomal incubation) can co-elute with the metabolites of interest, masking their detection.

Q2: My metabolite peaks are broad or tailing. How can I improve the peak shape? Poor peak shape is frequently related to issues with the mobile phase pH or the column chemistry.

  • Adjust Mobile Phase pH: Use buffered mobile phases (e.g., ammonium formate or ammonium acetate) and fine-tune the pH to suppress the ionization of acidic or basic functional groups on the metabolites.
  • Change Column Chemistry: Switch to a column designed for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, or one with a different stationary phase (e.g., phenyl-hexyl).

Q3: I suspect a loss of sensitivity. What should I check? A drop in sensitivity can have several causes. The following checklist can help you systematically troubleshoot the issue:

Checkpoint Action
Sample Integrity Verify the samples have not degraded and are stored correctly.
Mobile Phase Prepare fresh mobile phases and buffers.
LC Flow Cell Inspect for air bubbles and contamination.
Nebulizer (MS) Check for clogs, especially if the sample contains salts or proteins.
MS Calibration Recalibrate the mass spectrometer according to the manufacturer's guidelines.

Experimental Workflow for Metabolite Identification

Below is a generalized workflow for identifying drug metabolites. You can adapt this protocol for this compound.

1. Sample Preparation

  • In Vitro Incubation: Incubate this compound with liver microsomes (human or animal) or hepatocytes. Include co-factors (e.g., NADPH) and run negative controls without the co-factors or without the microsomes.
  • Biological Fluids: If working with in vivo samples (e.g., plasma, urine), a protein precipitation step is typically the first step. Use a cold organic solvent like acetonitrile (sample:acetonitrile ratio of 1:3), vortex, then centrifuge to collect the supernatant.
  • Solid Phase Extraction (SPE): For complex matrices or to concentrate analytes, consider using SPE cartridges (e.g., mixed-mode cation exchange or generic C18) before HPLC injection.

2. HPLC Method Development (Starting Point) This is a suggested method to begin optimization. You will need to adjust parameters based on your results.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm). For polar metabolites, have a HILIC column available as an alternative.
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient:
    • 0 min: 5% B
    • 2 min: 5% B
    • 20 min: 95% B
    • 25 min: 95% B
    • 25.1 min: 5% B
    • 30 min: 5% B (for column re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 10 µL

3. Detection: High-Resolution Mass Spectrometry (HRMS)

  • Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Use data-dependent acquisition (DDA): first, perform a full MS scan to identify potential metabolite ions based on accurate mass, then trigger MS/MS scans on the most intense ions to obtain structural information.
  • Key data to collect for each metabolite:
    • Retention Time
    • Precursor m/z
    • Product Ion Spectrum (MS/MS)

4. Data Analysis

  • Process the HRMS data using software to predict potential metabolite structures based on common biotransformations (e.g., oxidation, hydrolysis, glucuronidation).
  • Compare the MS/MS fragmentation pattern of the metabolites with that of the parent this compound to identify which part of the molecule has been modified.

The diagram below summarizes this logical workflow.

Start Start Metabolite ID SamplePrep Sample Preparation (In vitro incubation, Protein Precipitation) Start->SamplePrep HPLC HPLC Separation (Optimize column & mobile phase) SamplePrep->HPLC HRMS HRMS Detection (Full scan & DDA MS/MS) HPLC->HRMS DataAnalysis Data Analysis (Identify transformations & fragment patterns) HRMS->DataAnalysis Result Metabolite Identified DataAnalysis->Result

Where to Find More Specific Information

  • Search Scientific Databases: Conduct a targeted search on PubMed, Google Scholar, or SciFinder using keywords like "this compound metabolism," "this compound HPLC method," or "this compound metabolite."
  • Consult Patent Literature: The original synthesis or application patents for this compound may contain analytical methods.
  • Review Related Literature: Look for research papers on similar kinase inhibitors. Their metabolite identification methods can often be adapted with minimal modification.

Experimental Protocol for Determining Solvent Compatibility

Author: Smolecule Technical Support Team. Date: February 2026

This methodology, adapted from standard stress testing procedures [1], provides a systematic approach to evaluate Skepinone-L's stability in different solvents. The core workflow is summarized in the diagram below.

Start Start Solvent Compatibility Test Prep Prepare Stock Solutions Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze HPLC Analysis Stress->Analyze Compare Compare Chromatograms Analyze->Compare Decision Compatibility Assessment Compare->Decision Decision->Stress Further Testing Required End End / Document Results Decision->End Stable

Title: Solvent Compatibility Test Workflow

To implement this workflow, follow the detailed steps and recommended parameters below.

  • Step 1: Prepare Stock Solutions

    • Prepare a concentrated stock solution of this compound in the solvent you wish to test (e.g., DMSO, methanol, ethanol). A typical concentration for a stock might be 10-50 mM.
    • Control Solution: Simultaneously, prepare a control solution in a solvent known to be stable for the compound (if such information is available).
  • Step 2: Apply Stress Conditions [1]

    • Expose the test and control solutions to various stress conditions to accelerate potential degradation. Standard conditions include:
      • Thermal Stress: Store aliquots at elevated temperatures (e.g., 40°C, 60°C) for 24-72 hours. Compare against a sample stored at -20°C or 4°C.
      • Hydrolytic Stress: For aqueous mixtures, test stability across a range of pH levels (e.g., acidic, neutral, basic) over several hours.
      • Oxidative Stress: Add a small, controlled amount of hydrogen peroxide (e.g., 0.1-3% v/v) to an aliquot and monitor over a few hours [1].
  • Step 3: HPLC Analysis with LC-MS Detection [1]

    • Analyze the stressed samples and controls using High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array detector.
    • Crucially, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any degradation products that form. This helps confirm that new peaks in the chromatogram are related to the parent compound.
    • Recommended HPLC Conditions (to be optimized):
      • Column: Inertsil ODS-3V (or equivalent C18 column), 100 mm x 4.6 mm, 3 µm [1].
      • Detection: 220 nm (or the determined λ-max of this compound).
      • Mobile Phase: A gradient of water and acetonitrile is typical. The exact gradient will need to be developed for this compound [1].
      • Flow Rate: 1.0 - 2.0 mL/min [1].
      • Injection Volume: 10 µL [1].
  • Step 4: Data Interpretation & Compatibility Assessment

    • Compare the HPLC chromatograms of the stressed test solutions against the control.
    • A solvent is considered compatible if the chromatogram shows no significant new peaks (indicating degradation products) and a minimal loss of the main this compound peak.
    • Quantify degradation using the formula: % Degradation = (1 - [Peak Area of Stressed Sample / Peak Area of Control]) × 100.

HPLC Retention Time Troubleshooting Guide

During your compatibility tests, you may encounter retention time shifts. This table outlines common causes and solutions based on general HPLC principles [2].

Problem Cause Impact on Retention Time Recommended Solution

| Mobile Phase Variation (±0.5-1% organic solvent) | Significant shift. Rule of thumb: 10% change in organic can cause ~3x retention change for small molecules [2]. | Standardize mobile phase preparation; use HPLC-grade solvents; ensure tight container sealing. | | Column Temperature Fluctuation | ~2% change per 1°C for small molecules [2]. | Use a thermostatted column oven; avoid ambient temperature operation. | | Mobile Phase pH Shift (±0.1 units) | Dramatic shift for ionizable compounds [2]. | Use buffers within ±1 unit of pKa; prepare with high precision; use fresh buffers. | | Pump Flow Rate Inaccuracy | Direct, proportional change. 1% flow change causes ~1% retention change [2]. | Regular pump maintenance; check for malfunctioning parts (seals, check valves). |

Frequently Asked Questions

What is an acceptable level of retention time variation? With modern instrumentation and a good column, run-to-run variation is typically small, often in the range of ±0.02 to 0.05 minutes [2]. However, you should establish what is normal for your specific method.

Can I use a different C18 column if the Inertsil ODS-3V is unavailable? Yes, but the method may require re-validation. Columns from different manufacturers, while both C18, can have variations in silica purity, bonding chemistry, and endcapping, which can affect retention and selectivity. Always test the new column with a standard mixture to ensure performance matches your requirements.

Where can I find more specific information on this compound? The most reliable information can often be found in the original peer-reviewed literature where this compound was first reported or used in studies. Checking the supplier's Certificate of Analysis (CoA) and technical data sheets is also highly recommended.

References

Skepinone-L vs. SB202190: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of these two p38 MAPK inhibitors, highlighting critical differences in their selectivity and research applications.

Feature Skepinone-L SB202190
Reported Selectivity Excellent in vivo efficacy and selectivity; described as a valuable probe for chemical biology research [1]. Potent inhibitor of p38α/β; numerous documented off-target effects complicate data interpretation [2] [3].

| Key Off-Target Activities | Information not available in search results. | • Activates MEK/MAPK pathway, stimulating growth of leukemia cells [3]. • Activates TFEB/TFE3-dependent autophagy via ER calcium release, independent of p38 inhibition [2]. • Slows p38 dephosphorylation by stabilizing an inactive conformation [4]. | | Primary Research Use | Investigated as a selective probe for studying the p38 MAPK signaling pathway in vivo [1]. | Widely used as a p38 pathway inhibitor, but its off-target effects necessitate careful experimental design and cautious interpretation [2] [5]. | | p38α IC₅₀ | Information not available in search results. | 50 nM [5] [6] | | p38β IC₅₀ | Information not available in search results. | 100 nM [5] [6] |

Detailed Mechanisms and Experimental Evidence

SB202190: Potency Complicated by Off-Target Effects

SB202190 is a potent and cell-permeable ATP-competitive inhibitor that binds within the ATP pocket of p38α and p38β [5] [6]. However, its value as a specific research tool is significantly limited by its well-documented off-target activities:

  • Stimulation of the MEK/MAPK Pathway: In studies on THP-1 and MV4-11 leukemia cells, SB202190 enhanced cell growth instead of inhibiting it. Further investigation revealed that this effect was linked to increased phosphorylation of C-Raf and ERK, indicating an unexpected activation of the Ras-Raf-MEK-MAPK pathway [3]. This suggests that observed growth effects in experiments using SB202190 may not be solely due to p38 inhibition.
  • Activation of Autophagy and Lysosomal Biogenesis: Research shows that SB202190 promotes the nuclear translocation of transcription factors TFEB and TFE3, which are master regulators of autophagy and lysosomal biogenesis [2]. Crucially, this activation occurs independently of its inhibition of p38 MAPK and is instead dependent on endoplasmic reticulum calcium release and subsequent PPP3/calcineurin activation [2]. This finding is critical for autophagy research, as it indicates that SB202190 should not be used to specifically link p38 MAPK to autophagy-lysosomal processes.
  • Impact on p38 Dephosphorylation: A 2024 study identified SB202190 as a "non-dual-action" inhibitor. It binds to phosphorylated p38α and stabilizes a specific inactive conformation of the activation loop, making the phospho-threonine residue less accessible to phosphatases. This results in a 7-fold decrease in the rate of p38 dephosphorylation, potentially prolonging its inactive state through a mechanism beyond simple active-site competition [4].
This compound: A Promising Selective Probe

In contrast to SB202190, this compound was designed to address the historical lack of highly selective p38 inhibitors. It is described as the first ATP-competitive p38 MAPK inhibitor with excellent in vivo efficacy and selectivity [1]. Its high selectivity makes it a more reliable chemical biology probe for investigating the p38 MAPK signaling pathway, potentially fostering the development of a new class of kinase inhibitors [1]. Detailed quantitative data on its IC₅₀ values and a comprehensive list of off-target profiles were not available in the search results provided.

Experimental Design Considerations

When using these inhibitors in experimental settings, consider the following protocols derived from the literature:

  • Typical Working Concentrations for SB202190: The concentrations used in cell-based assays vary widely, typically ranging from 100 nM to 50 μM, depending on the cell type and application [5]. It is crucial to perform dose-response curves for each specific experimental system.
  • Validating p38-Specific Phenomena: Given the multiple off-target effects of SB202190, any findings should be confirmed using alternative methods.
    • Genetic Approaches: Using siRNA or CRISPR-Cas9 to knock down p38 MAPK can provide confirmation without pharmacological confounders.
    • Alternative Pharmacological Inhibitors: Using a structurally different p38 inhibitor, such as this compound where possible, can help distinguish p38-specific effects from off-target activities [1] [2].

Signaling Pathways and Off-Target Mechanisms of SB202190

To clearly visualize the complex mechanisms of SB202190 described in the literature, the following diagram maps its primary and off-target effects:

G cluster_p38 Intended p38 MAPK Inhibition cluster_off_target Documented Off-Target Effects cluster_erk Documented Off-Target Effects cluster_tfeb Documented Off-Target Effects cluster_pp Documented Off-Target Effects SB202190 SB202190 p38 p38 MAPK (Active, Phosphorylated) SB202190->p38  Inhibits Stimulates MEK/MAPK\nPathway Stimulates MEK/MAPK Pathway SB202190->Stimulates MEK/MAPK\nPathway Induces ER\nCalcium Release Induces ER Calcium Release SB202190->Induces ER\nCalcium Release Slows p38\nDephosphorylation Slows p38 Dephosphorylation SB202190->Slows p38\nDephosphorylation Downstream Signaling\n(e.g., Inflammation) Downstream Signaling (e.g., Inflammation) p38->Downstream Signaling\n(e.g., Inflammation) C-Raf/ERK\nPhosphorylation C-Raf/ERK Phosphorylation Stimulates MEK/MAPK\nPathway->C-Raf/ERK\nPhosphorylation Promotes Cell Growth Promotes Cell Growth C-Raf/ERK\nPhosphorylation->Promotes Cell Growth Activates PPP3/Calcineruin Activates PPP3/Calcineruin Induces ER\nCalcium Release->Activates PPP3/Calcineruin Dephosphorylates TFEB/TFE3 Dephosphorylates TFEB/TFE3 Activates PPP3/Calcineruin->Dephosphorylates TFEB/TFE3 Activates Autophagy &\nLysosomal Biogenesis Activates Autophagy & Lysosomal Biogenesis Dephosphorylates TFEB/TFE3->Activates Autophagy &\nLysosomal Biogenesis Alters Kinase\nInactivation Dynamics Alters Kinase Inactivation Dynamics Slows p38\nDephosphorylation->Alters Kinase\nInactivation Dynamics

Conclusion and Research Recommendations

  • For studies where high specificity is critical, particularly in vivo or those focusing on pathways like autophagy where SB202190 has known off-target effects, This compound appears to be the superior tool based on current literature [1] [2].
  • If using SB202190, it remains a potent inhibitor of p38α/β activity [5] [6]. However, it is essential to corroborate any findings with orthogonal approaches, such as genetic knockdown or another selective inhibitor, to ensure that the observed phenotypes are genuinely due to p38 MAPK inhibition and not an off-target effect [2] [3].

References

Skepinone-L vs BIRB 796 efficacy

Author: Smolecule Technical Support Team. Date: February 2026

BIRB 796 at a Glance

The table below summarizes the key characteristics and efficacy data for BIRB 796 gathered from the scientific literature.

Aspect Details on BIRB 796
Other Names Doramapimod [1] [2]
Primary Target p38 mitogen-activated protein kinase (MAPK) [3] [1]
Mechanism of Action High-affinity allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, stabilizing an inactive conformation [3] [4] [5].
Key Finding Acts as a "dual-action" inhibitor: blocks active site and promotes dephosphorylation/inactivation of p38α by phosphatases [5].
Inhibitory Activity (Kd) 50 - 100 pM (picomolar) for p38 MAPK [1]
Cellular Efficacy (IC50) Inhibits LPS-induced TNFα production in human PBMCs (IC50 = 21 nM) [1]
Anti-tumor Efficacy (in vitro) Inhibits proliferation, migration, and invasion of glioblastoma (GBM) cells (U87, U251) at micromolar (μM) concentrations [3].

| Key Experimental Models | • In vitro kinase assays • Human cell lines (e.g., THP-1 monocytes, U87/U251 glioblastoma) • Mouse cell lines (e.g., Raw 264.7 macrophages) [3] [4] [5] |

Key Experimental Data and Findings

The efficacy of BIRB 796 has been demonstrated across various experimental models.

  • Inflammation Models: BIRB 796 significantly suppressed lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNFα and IL-8 in human THP-1 monocytic cells. However, this anti-inflammatory effect was cell-type dependent, as it was not observed in mouse Raw 264.7 macrophages [4].
  • Cancer Models (Glioblastoma): In U87 and U251 human glioblastoma cell lines, BIRB 796 treatment led to:
    • Reduced Proliferation: Dose-dependent decrease in cell viability, as measured by CCK-8 assay and EdU staining [3].
    • Inhibited Invasion & Migration: Significant reduction in cell invasion through Matrigel in Transwell assays and impaired wound healing in scratch assays [3].
    • Molecular Changes: Downregulation of key proteins involved in cancer progression, such as MMP-2, Vimentin, Cyclin D1, and phosphorylated p38 (p-p38) [3].

Overview of Key Experimental Protocols

The findings on BIRB 796 are supported by standard and robust laboratory methods.

  • Cell Viability/Proliferation Assays: Cell Counting Kit-8 (CCK-8) and 5-ethynyl-2’-deoxyuridine (EdU) staining were used to measure the anti-proliferative effects on cancer cells [3].
  • Migration and Invasion Assays: Wound healing (scratch) assay to monitor 2D cell migration and Transwell assay with Matrigel coating to quantitatively measure cell invasion [3].
  • Gene and Protein Expression Analysis: Quantitative Real-Time PCR (qPCR) to measure mRNA levels of target genes and Western Blot to detect and quantify specific proteins and their phosphorylation status [3] [4].
  • Enzyme-Linked Immunosorbent Assay (ELISA): Used to precisely measure the concentration of specific cytokines (e.g., TNFα, IL-8) in cell culture supernatants [4].

A Deeper Look: BIRB 796's Dual-Action Mechanism

Recent structural biology research has revealed a sophisticated dual mechanism for BIRB 796 that goes beyond simple inhibition [5]. The diagram below illustrates how it simultaneously blocks kinase activity and promotes enzymatic dephosphorylation.

p38 p38α MAPK (Activated, Phosphorylated) Inhib BIRB 796 Binding p38->Inhib p38_Inhib p38α-BIRB 796 Complex Inhib->p38_Inhib Conform Conformational Change (Activation Loop 'Flips') p38_Inhib->Conform Expose Phospho-Threonine (pT180) Exposed and Accessible Conform->Expose Dephos WIP1 Phosphatase Catalyzes Dephosphorylation Expose->Dephos Inact p38α MAPK (Inactive, Dephosphorylated) Dephos->Inact

This dual-action mechanism enhances the inhibitory effect on p38α signaling, representing a more profound and potentially longer-lasting inactivation compared to traditional ATP-competitive inhibitors [5].

References

Skepinone-L vs. LY2228820: At a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Skepinone-L LY2228820 (Ralimetinib)
Primary Target p38α (MAPK14); designed based on this compound to also inhibit MAPK11 (p38β) [1] p38α (MAPK14) & p38β (MAPK11) [2] [3] [4]

| Reported Potency (IC₅₀) | MAPK14 (p38α): 5 nM [1] Designed derivatives (e.g., 13b): MAPK11 IC₅₀ = 4.2 nM [1] | p38α: 5.3-7 nM p38β: 3.2 nM [3] [4] [5] | | Key Therapeutic Context | Investigated as a potential treatment for Huntington's Disease (HD) by reducing mutant huntingtin protein via MAPK11 inhibition [1] | Evaluated in clinical trials for advanced cancers (monotherapy and combination therapy) [6] [7] | | Selectivity | Excellent selectivity for p38α; derivatives exploit subtle differences for MAPK11 inhibition [1] | Selective for p38α/β over other MAPK pathways; a 2023 study suggests its anticancer activity may be driven by EGFR inhibition [8] | | Clinical Status | Preclinical research stage [1] | Completed Phase 1/2 trials in oncology [7] [8] |

Detailed Experimental Data & Protocols

For researchers, the methodology behind potency data is critical for evaluation and experimental design.

1. Kinase Activity Assays (IC₅₀ Determination)

  • LY2228820: The mobility shift assay is a standard method. Inhibition of recombinant human p38α was determined using a filter-binding protocol with ATP[γ-³³P] and an EGFR-derived 21-mer peptide as the substrate [4] [5]. Cellular potency was confirmed by measuring inhibition of MK2 phosphorylation (Thr334) in anisomycin-stimulated cells (e.g., RAW264.7 macrophages, HeLa cells) using Western blot analysis [3] [4].
  • This compound & Derivatives: The mobility shift assay was also used to determine IC₅₀ values against MAPK11 [1]. The design of these derivatives was based on the co-crystal structure of this compound with MAPK14, with modifications to the dibenzocycloheptanone skeleton to enhance binding to MAPK11 [1].

2. Key Cellular and In Vivo Experiments

  • LY2228820:
    • Cord Formation Assay: Used to study anti-angiogenic effects. Endothelial cells were co-cultured with tumor cells or stimulated with growth factors (VEGF, bFGF). LY2228820 (1 μM) significantly reduced cord formation, a surrogate for angiogenesis [2] [4].
    • Cytokine Secretion Assay: In lipopolysaccharide (LPS)/IFN-γ-stimulated murine macrophages, LY2228820 potently inhibited TNF-α secretion (IC₅₀ = 6.3 nM) [3] [4].
    • In Vivo Efficacy: Demonstrated tumor growth delay in multiple xenograft models (e.g., melanoma, non-small cell lung cancer). Target engagement was confirmed by measuring inhibition of tumor phospho-MK2 levels [3] [6].
  • This compound Derivatives: The primary reported cellular activity is the inhibition of MAPK11, identified as a key regulator of mutant huntingtin (mHTT) levels, positioning it as a promising strategy for Huntington's Disease therapy [1].

Visualizing the p38 MAPK Signaling Pathway

The diagram below illustrates the core p38 MAPK pathway, showing the position of these inhibitors and key downstream effects.

p38_pathway Stress Stress Signals (Inflammation, Cytotoxicity) MKK3 MKK3/6 Stress->MKK3 p38 p38α/β MAPK MKK3->p38 MK2 MK2 p38->MK2 Cytokines Pro-inflammatory Cytokine Production p38->Cytokines Regulates mHTT mHTT Protein Level p38->mHTT Regulates HSP27 HSP27 MK2->HSP27 Survival Cell Survival Angiogenesis HSP27->Survival Promotes Skepinone This compound Derivatives Skepinone->p38  Inhibits LY2228820 LY2228820 LY2228820->p38  Inhibits

Research Implications and Considerations

  • Therapeutic Specificity: this compound derivatives represent a strategy to target MAPK11 specifically for neurodegenerative disease, potentially avoiding toxicity from broader p38 inhibition [1]. LY2228820's broader p38α/β inhibition is geared toward modulating the tumor microenvironment and cytokine signaling in cancer [2] [3].
  • Mechanism of Action Note: A 2023 study proposed that the anticancer activity of LY2228820 may be primarily driven by the inhibition of EGFR, not p38 MAPK, suggesting the need to reinterpret its cellular mechanisms [8].
  • Clinical Translation: LY2228820 has a defined Recommended Phase II Dose (300 mg BID) and a known safety profile (rash, fatigue being common) [7], providing a clinical benchmark. This compound derivatives remain in preclinical investigation [1].

References

How Skepinone-L Compares to Other p38 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of Skepinone-L and other classes of p38α inhibitors based on recent studies.

Inhibitor Name Type / Class Reported IC₅₀ / Potency Key Characteristics & Selectivity
This compound ATP-competitive, Type I [1] [2] ~5 nM (MAPK14) [1] "Excellent" / "Highly selective"; induces a glycine flip in the hinge region [2].
ULTR-p38i (e.g., compound 1639) Type 1.5 Binder [3] <3 nM (isolated kinase) [3] Ultralong target residence time (TRT=184 s); robust inhibition of downstream signaling; effective monotherapy in CRC models [3].
NC-p38i (e.g., NC-37, NC-38) Non-canonical Autophosphorylation Inhibitor [4] Low µM range (IC₅₀) [4] Highly selective for inhibiting p38α autophosphorylation; weakly affects the canonical MKK6-driven pathway [4].
LY2228820 (Ralimetinib) Type I, Second-generation [3] Information missing from search Has entered multiple phase 1/2 clinical trials for cancer; showed only weak cell death induction in CRC organoid models [3].
BIRB-796 Type II, Allosteric [3] [4] Information missing from search Binds to a DFG-out inactive conformation; failed to prevent p38α reactivation and cell death in CRC models [3].
PH-797804 Type I, Second-generation [3] [4] Information missing from search Good pharmacokinetics and selectivity; showed only weak cell death induction in CRC organoid models [3].

Experimental Data on this compound Selectivity

The high selectivity of this compound is supported by several key experimental approaches:

  • Cellular Kinase Assays: In a foundational study, this compound was tested against a panel of 320 protein kinases at a concentration of 10 µM. It inhibited only 3 kinases besides p38α by more than 90%, demonstrating exceptional selectivity [2].
  • Functional Cellular Assays: In human platelets, this compound (at 1 µM) virtually abrogated the phosphorylation of the p38 MAPK substrate Hsp27 following stimulation by various agonists (CRP, thrombin, U-46619), confirming effective target engagement in a complex cellular environment [5].
  • In Vivo Models: In a mouse model of rheumatoid arthritis (K/BxN serum transfer arthritis), oral administration of this compound significantly reduced ankle swelling and improved histopathological scores, showing therapeutic efficacy through p38 inhibition in vivo [6].

Mechanisms of Selectivity and Key Protocols

A key concept for understanding inhibitor selectivity is the "glycine flip," a conformational change this compound induces in the kinase's hinge region. This mechanism, combined with addressing specific hydrophobic regions, underlies its high selectivity [2].

The diagrams below illustrate the binding mechanisms of different p38 inhibitor classes and a generalized workflow for kinase selectivity profiling.

Binding Mechanisms of p38α Inhibitor Classes

profiling_workflow Start 1. In vitro Kinase Assay A Incubate inhibitor with purified p38α kinase and ATP Start->A B Measure kinase activity (e.g., phosphorylation of ATF2, MK2) A->B C Calculate IC₅₀ value B->C D 2. Broad Kinase Profiling E Test compound against large kinase panel (e.g., 300+ kinases) D->E F Use metrics (Window Score, Gini) to quantify selectivity E->F G 3. Cellular Target Engagement H Treat cells (e.g., platelets, H9c2) with inhibitor and stimulus G->H I Analyze downstream markers (e.g., P-Hsp27) via Western Blot H->I

General Workflow for Kinase Inhibitor Profiling

Interpretation of Selectivity Data

  • Selectivity Metrics: Modern kinase profiling uses several metrics. The Standard Selectivity Score, S(x), calculates the fraction of kinases inhibited beyond a certain threshold. More sophisticated metrics like the Gini coefficient and newer Window Score (WS) and Ranking Score (RS) provide a more nuanced view of selectivity [7].
  • Functional vs. Binding Selectivity: A compound's selectivity in a cellular environment can differ from its binding affinity in a test tube. Cellular permeability, expression levels of different kinases, and activation of feedback mechanisms can all influence the observed functional selectivity [3] [7].

Guidance for Experimental Design

  • Define Your Goal: Choose profiling breadth based on your needs. Full kinome panels are for discovery, while focused panels are for confirming a suspected selectivity profile [7].
  • Use Multiple Assay Types: Combine data from biochemical assays (for binding affinity) with cell-based assays (for functional, cellular selectivity) to get a complete picture [4] [7].
  • Apply Rigorous Metrics: Move beyond simple IC₅₀ comparisons. Use metrics like the Window Score to quantitatively compare the selectivity of different compounds in your pipeline [7].

References

Skepinone-L comparison other p38 MAPK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Skepinone-L vs. Other p38 MAPK Inhibitors

Feature This compound Other p38 MAPK Inhibitors (e.g., SB202190, SB203580, Pamapimod, VX-702)
Primary Target & Potency Selective p38α inhibitor; IC₅₀ = 5 nM [1]. Varying selectivity; earlier compounds (e.g., SB202190) are potent but less selective, leading to off-target effects [2] [3].
Selectivity Excellent in vivo selectivity; designed to avoid off-target effects on other kinases [4]. Many predecessors lacked in vivo selectivity, limiting their use as research probes and therapeutics [4] [2].
Proposed Binding Mode Information not explicit in search results; highly dependent on chemical structure. Can bind in different modes; DFG-in (associated with lower potency) or DFG-out (associated with high potency, used in specific MAPK13 inhibitors) [5].
Reported In Vivo Efficacy Effective in mouse models of rheumatoid arthritis [2] and impairs thrombus formation [6]. Several inhibitors (e.g., Pamapimod, VX-702) advanced to clinical trials for rheumatoid arthritis but failed due to efficacy or toxicity issues [5] [2].
Key Advantages High potency, excellent selectivity, proven in vivo efficacy, valuable as a chemical biology probe [4] [2]. -
Key Limitations/Challenges - Toxicity concerns (especially for MAPK14/p38α inhibitors), limited efficacy in clinical trials, redundancy in p38 signaling pathways [5] [2].

Experimental Data and Protocols

The data supporting this compound's profile comes from standard biochemical, cellular, and in vivo experiments.

  • In Vitro Kinase Assay: The IC₅₀ value of 5 nM for p38α was determined using ATP-competitive kinase assays [1].
  • Cellular Activity: In cells, this compound inhibited HSP27 phosphorylation (a downstream marker of p38 activity) with an IC₅₀ of ~25 nM and reduced TNF-α and IL-1β production with IC₅₀ values of 30-50 nM [1].
  • In Vivo Models: Key studies used these protocols:
    • K/BxN Serum Transfer Arthritis Model: Mice received this compound orally once daily. Ankle swelling was measured with calipers, and joints were analyzed histologically post-mortem [2].
    • Platelet Function & Thrombosis: Human platelets were treated with this compound (1 µM). Activation was measured by Western Blot (Hsp27 phosphorylation), ATP release, and aggregation. Thrombus formation was assessed in vitro under arterial shear rates using a flow chamber system [6].

The p38 MAPK Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway, showing where inhibitors like this compound act.

p38_pathway Environmental Stress Environmental Stress MAPKKK (e.g., MEKK, MLK) MAPKKK (e.g., MEKK, MLK) Environmental Stress->MAPKKK (e.g., MEKK, MLK) Activates Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAPKKK (e.g., MEKK, MLK) Activates MKK3/6 MKK3/6 MAPKKK (e.g., MEKK, MLK)->MKK3/6 Phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates/Activates Transcription Factors (e.g., ATF-2, MEF-2) Transcription Factors (e.g., ATF-2, MEF-2) p38 MAPK->Transcription Factors (e.g., ATF-2, MEF-2) Activates Kinases (e.g., MK2, MSK1) Kinases (e.g., MK2, MSK1) p38 MAPK->Kinases (e.g., MK2, MSK1) Activates Cellular Responses Cellular Responses Transcription Factors (e.g., ATF-2, MEF-2)->Cellular Responses Regulate Kinases (e.g., MK2, MSK1)->Cellular Responses Regulate inhibitor This compound inhibitor->p38 MAPK Inhibits

Research Implications and Alternatives

The high selectivity of this compound makes it an excellent chemical biology probe for validating the role of p38α in disease models without the confounding effects of off-target inhibition [4]. Research also explores targeting other p38 isoforms like MAPK13 (p38δ), which has a more restricted tissue expression and may offer a better safety profile for certain diseases like chronic obstructive pulmonary disease (COPD) and diabetes [5].

References

Experimental Protocols for Binding Affinity Validation

Author: Smolecule Technical Support Team. Date: February 2026

To objectively compare Skepinone-L with other alternatives, your guide should reference data obtained from the following key experiments. The table below outlines the core methodologies used for rigorous binding affinity validation.

Method Key Measurement Tier of Information Essential Experimental Controls

| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) | Gold standard for solution-phase affinity and thermodynamics [1] | - Demonstrate equilibration by showing signal invariance over time [1].

  • Use a proper concentration regime to avoid titration artifacts [1]. | | Surface Plasmon Resonance (SPR) | Binding affinity (KD), association (kon), and dissociation (koff) rates | Kinetics and affinity in a label-free format [1] | - Same as above for equilibration and concentration [1].
  • Include a "determine active protein fraction" step to accurately calculate binding constants [1]. | | Competitive Binding Assays | Half-maximal inhibitory concentration (IC50), used to calculate apparent KD | Affinity in a cellular or competitive context [2] | - Use a validated, high-affinity reference ligand.
  • Ensure the assay reaches equilibrium before measurement [1]. |

A critical best practice, often overlooked, is to vary the incubation time to prove the reaction has reached equilibrium, and to systematically vary the concentration of the limiting component to rule out titration artifacts [1]. Omitting these controls can lead to reported affinities that are incorrect by several orders of magnitude [1].

Framework for a Comparative Data Table

Without specific data for this compound and its competitors, you can use the following table structure to summarize quantitative findings. You would need to populate it with data extracted from primary literature and technical datasheets.

Compound Name Target Assay Type Reported KD/IC50> Experimental Conditions Source
This compound p38 MAP Kinase e.g., ITC, SPR, etc. [Value ± SD] e.g., Buffer, Temp, Cell Line [Citation]
Competitor A p38 MAP Kinase (Same as above for direct comparison) [Value ± SD] (Identical conditions for a fair comparison) [Citation]
Competitor B p38 MAP Kinase (Same as above for direct comparison) [Value ± SD] (Identical conditions for a fair comparison) [Citation]

Tools for Creating Signaling Pathway Diagrams

Since this compound is a p38 MAPK inhibitor, a diagram illustrating its position in the signaling cascade is highly valuable. Below is a DOT script for a simplified MAPK pathway that you can customize and expand.

G External_Stimulus External Stress Stimulus MAP3K MAP3K (e.g., ASK1) External_Stimulus->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation Transcription Transcription Factors (e.g., ATF2) p38->Transcription Activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription->Cellular_Response Skepinone_L This compound Skepinone_L->p38 Inhibits

Diagram Title: p38 MAPK Signaling Pathway and this compound Inhibition

Where to Find the Missing Data

To build your complete guide, I suggest consulting these specific resources:

  • Scientific Literature: Search PubMed and Google Scholar for "this compound KD", "this compound p38 binding", and "p38 inhibitor comparison".
  • Kinase Profiling Databases: Sites like the Kinase Inhibitor Database (KIDB) or IUPHAR/BPS Guide to PHARMACOLOGY often contain curated affinity data for kinase inhibitors against various targets.
  • Supplier Datasheets: Chemical suppliers (e.g., MedChemExpress, Cayman Chemical, Selleckchem) often provide detailed biochemical and cellular activity data for their compounds, including this compound.

References

Experimental Protocols for Assessing Metabolic Stability

Author: Smolecule Technical Support Team. Date: February 2026

The following methodologies are standard for generating the quantitative data used in comparison tables. The core in vitro method involves incubating the drug candidate with metabolically active systems and measuring its disappearance over time [1].

System Description Key Measurements
Liver Microsomes [2] [1] Incubation with liver fractions containing Phase I metabolic enzymes (CYPs), fortified with NADPH. Percentage of parent compound remaining after a set time (e.g., 30 min) [2]. In vitro half-life (t₁/₂) and Intrinsic Clearance (CLᵢₙₜ) can be calculated from the disappearance rate [1].
Hepatocytes [1] Incubation with intact liver cells, which contain full metabolic functionality (Phase I, Phase II, and cytosolic enzymes). Same as above; provides a more physiologically complete picture.
In Vivo Pharmacokinetics (PK) [1] Administration to live animals (e.g., rat, mouse) to study the compound's behavior in a whole organism. Plasma Clearance (CLₚ), Half-life (T₁/₂), Volume of Distribution (Vd), and Bioavailability (F%).

A typical metabolic stability workflow using liver microsomes can be visualized as follows:

workflow start Test Compound (Skepinone-L or Analog) microsomes Incubation with Liver Microsomes + NADPH start->microsomes sampling Aliquot Sampling at Multiple Time Points microsomes->sampling analysis LC-MS/MS Analysis sampling->analysis calculation Calculate % Remaining, Half-life, and Clearance analysis->calculation compare Compare Data Across Compounds calculation->compare

Strategies for Metabolic Stability Optimization

While direct data on this compound is unavailable, general medicinal chemistry strategies for improving metabolic stability, which would be applicable to its analogs, are well-documented [1].

Strategy Approach Example from Literature [1]
Blocking Metabolic Soft Spots Introduce halogen atoms or other groups to sterically or electronically hinder sites of metabolism. Introduction of halogen substituents to hinder oxidation in a spiroindolone series.
Reducing Lipophilicity Modify the ring system or substituents to decrease LogP, often reducing non-specific metabolism. Systematic modification of a cycloalkyl motif to tetrahydrofuran, which showed greater microsomal stability.
Bioisosteric Replacement Replacing a metabolically labile group with a different one that has similar physicochemical properties. Replacing an N-benzyl group with an N-phenyl group to block oxidative debenzylation.

The relationship between in vitro metabolic stability data and in vivo pharmacokinetic parameters is a critical concept in drug development. The following diagram illustrates this predictive relationship, which is key to interpreting the data from comparison tables [1].

pk_relationship CLint In Vitro Intrinsic Clearance (CLᵢₙₜ) E Hepatic Extraction (E) CLint->E fu • CLᵢₙₜ / (fu • CLᵢₙₜ + Qʜ) CLs Systemic Clearance (CLₛ) E->CLs CLₛ = Qʜ • E F Bioavailability (F%) E->F F ≈ 1 - E

References

Skepinone-L TNF-alpha inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Established TNF-Alpha Inhibitors

The table below lists the five main TNF-alpha inhibitors approved for clinical use, which are often the subjects of comparative studies. [1] [2] [3]

Inhibitor Name Type / Structure Primary Approved Indications
Infliximab Chimeric monoclonal antibody Rheumatoid Arthritis, Crohn's Disease, Ulcerative Colitis, Ankylosing Spondylitis, Psoriatic Arthritis, Plaque Psoriasis
Adalimumab Fully human monoclonal antibody Rheumatoid Arthritis, Juvenile Idiopathic Arthritis, Crohn's Disease, Ulcerative Colitis, Ankylosing Spondylitis, Psoriatic Arthritis, Plaque Psoriasis
Etanercept Fusion protein (soluble TNF receptor) Rheumatoid Arthritis, Juvenile Idiopathic Arthritis, Ankylosing Spondylitis, Psoriatic Arthritis, Plaque Psoriasis
Golimumab Fully human monoclonal antibody Rheumatoid Arthritis, Ankylosing Spondylitis, Ulcerative Colitis, Psoriatic Arthritis
Certolizumab pegol PEGylated Fab' fragment of a humanized monoclonal antibody Rheumatoid Arthritis, Crohn's Disease, Ankylosing Spondylitis, Psoriatic Arthritis, Plaque Psoriasis

Experimental Insights into TNF-Alpha Inhibition

While direct data on Skepinone-L is unavailable, the following points from studies on other inhibitors illustrate common evaluation methods:

  • Muscle Injury and Regeneration Models: A study on Infliximab used a standardized open muscle injury model in rats. The treatment group received a single intraperitoneal injection of Infliximab (10 mg/kg) immediately after injury. Key read-outs included measurement of muscle force (twitch and tetanic contraction), muscle weight-to-body weight ratio, and histological analysis of myofiber diameter and muscle tissue fraction. Results showed that TNF-α blockade led to a significant increase in muscle force and improved restoration of muscle structure. [4]
  • Clinical Performance and Comparison: A 2024 head-to-head study compared the effectiveness of different TNF inhibitors in bio-naïve rheumatoid arthritis patients. Using an advanced statistical method to emulate a clinical trial, it suggested potential differences in efficacy, such as the possible superiority of Infliximab over Certolizumab pegol and Etanercept. The study highlights that factors like dosing regimens and administration frequency can influence outcomes. [5]
  • Functional Performance in Patients: A clinical study on patients with Ankylosing Spondylitis evaluated muscle performance before and after three months of anti-TNF-α treatment (Infliximab, Adalimumab, or Etanercept). Muscle strength and endurance were measured objectively using an isokinetic dynamometer, which showed significant improvement in peak torque and total work after treatment. [6]

TNF-Alpha Signaling Pathway

The diagram below outlines the core TNF-alpha signaling pathway, which is the target of these inhibitors. [1]

Suggestions for Further Research

To find the information you need on this compound, I suggest the following steps:

  • Refine Your Search: Use specialized scientific databases like PubMed, Google Scholar, and Scopus. Search terms like "this compound TNF-alpha mechanism of action," "this compound p38 MAPK inhibitor," or "this compound preclinical data" may yield relevant results.
  • Investigate the Mechanism: this compound is known in scientific literature as a potent and selective p38α MAPK inhibitor. Its potential effect on TNF-alpha is likely indirect, as p38 MAPK is a key signaling molecule in the TNF-alpha pathway [1]. Exploring this link could provide the comparison data you need.
  • Check Patent Databases: Sources like the USPTO or Google Patents might contain detailed experimental data from the compound's developers.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

425.14386448 Da

Monoisotopic Mass

425.14386448 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-[(2,4-difluorophenyl)amino]-7-{[(2R)-2,3-dihydroxypropyl]oxy}-10,11-dihydro-5H-dibenzo[a,D][7]annulen-5-one

Dates

Last modified: 08-15-2023
1: Walter NM, Wentsch HK, Bührmann M, Bauer SM, Döring E, Mayer-Wrangowski S, Sievers-Engler A, Willemsen-Seegers N, Zaman G, Buijsman R, Lämmerhofer M, Rauh D, Laufer SA. Design, Synthesis and Biological Evaluation of Novel Type I½ p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency and Prolonged Target Residence Time by Interfering with the R Spine. J Med Chem. 2017 Aug 23. doi: 10.1021/acs.jmedchem.7b00745. [Epub ahead of print] PubMed PMID: 28834431.
2: Al-Maghout T, Pelzl L, Sahu I, Sukkar B, Hosseinzadeh Z, Gutti R, Laufer S, Voelkl J, Pieske B, Gawaz M, Lang F. P38 Kinase, SGK1 and NF-κB Dependent Up-Regulation of Na+/Ca2+ Exchanger Expression and Activity Following TGFß1 Treatment of Megakaryocytes. Cell Physiol Biochem. 2017 Aug 15;42(6):2169-2181. doi: 10.1159/000479992. [Epub ahead of print] PubMed PMID: 28813704.
3: Wentsch HK, Walter NM, Bührmann M, Mayer-Wrangowski S, Rauh D, Zaman GJR, Willemsen-Seegers N, Buijsman RC, Henning M, Dauch D, Zender L, Laufer S. Optimized Target Residence Time: Type I1/2 Inhibitors for p38α MAP Kinase with Improved Binding Kinetics through Direct Interaction with the R-Spine. Angew Chem Int Ed Engl. 2017 May 2;56(19):5363-5367. doi: 10.1002/anie.201701185. Epub 2017 Apr 11. PubMed PMID: 28397331.
4: Cheng F, Twardowski L, Fehr S, Aner C, Schaeffeler E, Joos T, Knorpp T, Dorweiler B, Laufer S, Schwab M, Torzewski M. Selective p38α MAP kinase/MAPK14 inhibition in enzymatically modified LDL-stimulated human monocytes: implications for atherosclerosis. FASEB J. 2017 Feb;31(2):674-686. doi: 10.1096/fj.201600669R. Epub 2016 Nov 8. PubMed PMID: 27871059.
5: Signoretto E, Laufer SA, Lang F. Stimulating Effect of Sclareol on Suicidal Death of Human Erythrocytes. Cell Physiol Biochem. 2016;39(2):554-64. doi: 10.1159/000445647. Epub 2016 Jul 11. PubMed PMID: 27395049.
6: Yan J, Schmid E, Almilaji A, Shumilina E, Borst O, Laufer S, Gawaz M, Lang F. Effect of TGFβ on calcium signaling in megakaryocytes. Biochem Biophys Res Commun. 2015 May 22;461(1):8-13. doi: 10.1016/j.bbrc.2015.03.159. Epub 2015 Apr 4. PubMed PMID: 25849886.
7: Koeberle A, Pergola C, Shindou H, Koeberle SC, Shimizu T, Laufer SA, Werz O. Role of p38 mitogen-activated protein kinase in linking stearoyl-CoA desaturase-1 activity with endoplasmic reticulum homeostasis. FASEB J. 2015 Jun;29(6):2439-49. doi: 10.1096/fj.14-268474. Epub 2015 Feb 12. PubMed PMID: 25678624.
8: Zhao ZW, Abendroth DK, Zhou ZC, Liu YZ, Pan FM, Ge JJ. Anti-inflammatory and anti-proliferative effects of CBS3830 in arterialized vein grafts in rats. Immunopharmacol Immunotoxicol. 2014 Dec;36(6):397-403. doi: 10.3109/08923973.2014.956754. Epub 2014 Sep 10. PubMed PMID: 25204222.
9: Hosseinzadeh Z, Schmid E, Shumilina E, Laufer S, Borst O, Gawaz M, Lang F. Effect of TGFβ on Na+/K+ ATPase activity in megakaryocytes. Biochem Biophys Res Commun. 2014 Sep 26;452(3):537-41. doi: 10.1016/j.bbrc.2014.08.093. Epub 2014 Aug 27. PubMed PMID: 25168590.
10: Borst O, Walker B, Münzer P, Russo A, Schmid E, Faggio C, Bigalke B, Laufer S, Gawaz M, Lang F. Skepinone-L, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation. Cell Physiol Biochem. 2013;31(6):914-24. doi: 10.1159/000350110. Epub 2013 Jun 18. PubMed PMID: 23817201.
11: Fischer S, Wentsch HK, Mayer-Wrangowski SC, Zimmermann M, Bauer SM, Storch K, Niess R, Koeberle SC, Grütter C, Boeckler FM, Rauh D, Laufer SA. Dibenzosuberones as p38 mitogen-activated protein kinase inhibitors with low ATP competitiveness and outstanding whole blood activity. J Med Chem. 2013 Jan 10;56(1):241-53. doi: 10.1021/jm301539x. Epub 2012 Dec 27. PubMed PMID: 23270382.
12: Koeberle SC, Fischer S, Schollmeyer D, Schattel V, Grütter C, Rauh D, Laufer SA. Design, synthesis, and biological evaluation of novel disubstituted dibenzosuberones as highly potent and selective inhibitors of p38 mitogen activated protein kinase. J Med Chem. 2012 Jun 28;55(12):5868-77. doi: 10.1021/jm300327h. Epub 2012 Jun 15. PubMed PMID: 22676210.
13: Koeberle SC, Romir J, Fischer S, Koeberle A, Schattel V, Albrecht W, Grütter C, Werz O, Rauh D, Stehle T, Laufer SA. Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. Nat Chem Biol. 2011 Dec 25;8(2):141-3. doi: 10.1038/nchembio.761. PubMed PMID: 22198732.

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